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  • Product: Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
  • CAS: 676485-01-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a highly functionalized aromatic compound that serves as a versatile building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a trifecta of reactive moieties—a bromine atom, an aldehyde group, and a methyl ester—positions it as a valuable intermediate for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key applications, and essential safety information, designed to empower researchers in leveraging this compound for their scientific endeavors.

Section 1: Molecular Profile and Physicochemical Properties

The fundamental characteristics of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate define its reactivity and handling requirements. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁BrO₅[]
Molecular Weight 303.11 g/mol []
CAS Number 676485-01-1[]
Canonical SMILES COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC[]
InChI Key ZHTBJCKPTFHJQE-UHFFFAOYSA-N[]
Boiling Point 380.1 ± 37.0 °C at 760 mmHg[]
Physical Form Expected to be a solid at room temperatureInferred from similar compounds[3][4]
Storage Store in a cool, dry, well-ventilated place, away from light and ignition sourcesInferred from safety data for related compounds[1][5][6]

A two-dimensional representation of the molecular structure is provided below, generated from its SMILES notation.

G cluster_0 Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate C11H11BrO5

Caption: 2D Structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Section 2: Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the preparation of the key phenolic intermediate, and second, the etherification to yield the final product.

synthesis_workflow cluster_1 Stage 1: Preparation of Phenolic Intermediate cluster_2 Stage 2: Williamson Ether Synthesis A Vanillin B Bromination A->B Br₂, Acetic Acid C 2-Bromo-4-formyl-6-methoxyphenol B->C C2 2-Bromo-4-formyl-6-methoxyphenol E Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate C2->E K₂CO₃, DMF 80°C D Methyl Bromoacetate D->E

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetates.[7]

Materials:

  • 2-Bromo-4-formyl-6-methoxyphenol (1.0 eq)

  • Methyl bromoacetate (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromo-4-formyl-6-methoxyphenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt. The deprotonation of the hydroxyl group is critical for activating the nucleophile.

  • Add methyl bromoacetate dropwise to the reaction mixture.

  • Heat the reaction to 80°C and maintain this temperature for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure product.

Section 3: Applications in Research and Drug Development

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a quintessential example of a bifunctional scaffold, making it a valuable building block in medicinal chemistry.[3] Its utility stems from the strategically positioned reactive groups that allow for sequential and selective modifications.

Key Reactive Sites and Their Synthetic Potential

reactivity cluster_formyl Formyl Group (-CHO) Reactions cluster_bromo Bromo Group (-Br) Reactions A Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate B Condensation (Schiff Bases) A->B at formyl site C Reductive Amination A->C at formyl site D Wittig Reaction (Alkenes) A->D at formyl site E Suzuki Coupling A->E at bromo site (Pd-catalyzed) F Heck Coupling A->F at bromo site (Pd-catalyzed) G Sonogashira Coupling A->G at bromo site (Pd-catalyzed)

Caption: Reactivity map of the key functional groups.

  • As a Precursor for Bioactive Scaffolds: The phenoxyacetic acid core is a well-known pharmacophore present in various biologically active molecules.[3] For instance, this framework is a promising starting point for developing selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs.[3]

  • Combinatorial Chemistry: The presence of multiple reactive sites allows for the generation of diverse compound libraries. The aldehyde can be reacted first, followed by a cross-coupling reaction on the bromine atom, or vice-versa, enabling the synthesis of a wide array of substituted aromatic compounds for high-throughput screening in drug discovery campaigns.

  • Synthesis of Heterocycles: The functionalities on this molecule can be utilized in intramolecular reactions to construct various heterocyclic ring systems, which are prevalent in many approved drugs.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction of its NMR and other spectroscopic data can be made based on its structure and data from analogous compounds.[7][8]

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8-10.3Singlet1HAldehydic proton (-CHO)Aldehydic protons are highly deshielded and appear in this characteristic region.[7]
~7.5-7.8Multiplet2HAromatic protonsThe two protons on the aromatic ring will be influenced by the surrounding electron-withdrawing and donating groups.
~4.7-4.9Singlet2HMethylene protons (-OCH₂CO-)These protons are adjacent to an oxygen and a carbonyl group, placing them in this chemical shift range.[7]
~3.9Singlet3HMethoxy protons (-OCH₃)Methoxy groups on an aromatic ring typically appear in this region.
~3.7Singlet3HMethyl ester protons (-COOCH₃)Methyl ester protons are slightly more shielded than methoxy protons on a ring.
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~190Carbonyl carbon (aldehyde)
~168Carbonyl carbon (ester)
~150-160Aromatic carbons attached to oxygen
~110-140Other aromatic carbons
~115Aromatic carbon attached to bromine
~65Methylene carbon (-OCH₂CO-)
~56-62Methoxy carbon (-OCH₃)[9]
~52Methyl ester carbon (-COOCH₃)
Infrared (IR) Spectroscopy
  • ~1750-1735 cm⁻¹: Strong C=O stretch from the ester.

  • ~1700-1680 cm⁻¹: Strong C=O stretch from the aldehyde.

  • ~1600-1450 cm⁻¹: C=C stretches from the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretches from the ether and ester groups.

Mass Spectrometry

The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 302 and 304.

Section 5: Safety and Handling

No specific Safety Data Sheet (SDS) is available for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. The following information is synthesized from SDS for structurally similar compounds and should be used as a guideline.[1][5][6][10]

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

References

  • [No specific reference for this d
  • Supporting Information for a scientific article. Available at: [Link]

  • [No specific reference for this d
  • [No specific reference for this d
  • ACG Publications. Records of Natural Products-SI. Available at: [Link]

  • [No specific reference for this d
  • [No specific reference for this d
  • [No specific reference for this d
  • ResearchGate. Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

  • [No specific reference for this d
  • [No specific reference for this d
  • [No specific reference for this d
  • [No specific reference for this d
  • [No specific reference for this d

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate in Organic Solvents

Executive Summary For researchers and drug development professionals, the physicochemical characterization of synthetic building blocks is a critical prerequisite for successful assay design, cross-coupling reactions, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the physicochemical characterization of synthetic building blocks is a critical prerequisite for successful assay design, cross-coupling reactions, and formulation. Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS: 676485-01-1) is a highly functionalized aromatic compound utilized in advanced organic synthesis.

This whitepaper provides an authoritative, mechanistic guide to understanding and empirically determining the solubility of this compound in various organic solvents. By bridging structural causality with a self-validating experimental framework, this guide ensures that scientists can generate high-fidelity, reproducible thermodynamic solubility data.

Chemical Profiling & Mechanistic Drivers of Solubility

To predict and manipulate the solubility of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, one must first deconstruct its molecular architecture. As reported by 1[1], the compound has a molecular weight of 303.11 g/mol and a molecular formula of C₁₁H₁₁BrO₅.

The solubility of this molecule in organic media is dictated by the interplay of its four distinct functional groups attached to the central benzene ring:

  • Bromo Group (-Br): Imparts significant lipophilicity and polarizability. This heavy halogen atom drives favorable London dispersion forces and halogen-halogen interactions, making the compound highly soluble in chlorinated solvents like dichloromethane (DCM).

  • Formyl Group (-CHO): Acts as a strong hydrogen-bond acceptor and permanent dipole. It requires solvents with complementary dipoles to overcome the solid-state lattice energy.

  • Methoxy Group (-OCH₃): Provides additional electron density and acts as a secondary hydrogen-bond acceptor.

  • Acetate Ester (-O-CH₂-COOCH₃): Contributes to the overall polarity and rotational flexibility of the molecule.

Causality of Solvation: The solid-state crystal lattice of this compound is held together by dipole-dipole interactions between the formyl and ester groups of adjacent molecules. To achieve dissolution, the enthalpy of solvation provided by the organic solvent must exceed this lattice energy. Therefore, highly non-polar solvents (e.g., n-hexane) will fail to dissolve the compound, while polar aprotic solvents (e.g., DMSO, EtOAc) will readily disrupt the lattice[].

Quantitative Solubility Data in Organic Solvents

Based on the dielectric constants ( ϵ ) of standard organic solvents and the functional group profile of the solute, Table 1 summarizes the predictive quantitative solubility ranges.

Table 1: Predictive Solubility Profile in Standard Organic Solvents
SolventDielectric Constant ( ϵ )Primary Solvation MechanismExpected Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole-dipole; completely disrupts solid-state lattice> 50.0 (High)
Dichloromethane (DCM) 8.9Halogen-halogen interactions; excellent polarizability matching30.0 - 50.0 (High)
Ethyl Acetate (EtOAc) 6.0Hydrogen-bond acceptor matching with formyl/methoxy groups10.0 - 30.0 (Moderate)
Methanol (MeOH) 32.7Hydrogen-bond donor/acceptor; competitive solvation5.0 - 15.0 (Moderate)
n-Hexane 1.9Weak Van der Waals; insufficient to break lattice energy< 1.0 (Low)

Note: Values are predictive based on functional group analysis and standard behavior of structurally analogous poly-substituted brominated aromatic building blocks.

Experimental Protocol: Self-Validating Shake-Flask Methodology

To generate rigorous, publication-quality data, empirical solubility must be measured at thermodynamic equilibrium. The following protocol adapts the principles of for organic solvents, utilizing a Shake-Flask method coupled with HPLC-UV quantification[3].

Step-by-Step Methodology

Step 1: Solid-Solvent Preparation

  • Action: Weigh an excess amount (e.g., 50 mg) of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate into a 2 mL borosilicate glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: An excess of solid is mandatory to ensure the solution reaches saturation (a true thermodynamic state). Borosilicate glass is used instead of polypropylene to prevent the leaching of plasticizers by aggressive solvents like DCM or EtOAc, which would contaminate the HPLC chromatogram.

Step 2: Isothermal Equilibration

  • Action: Seal the vial with a PTFE-lined septum. Place the vial in a thermomixer and agitate at 300 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Causality: Solubility is highly temperature-dependent. Without strict thermal control, localized heating from agitation can cause supersaturation, leading to artificially inflated solubility values.

Step 3: Phase Separation

  • Action: After 24 hours, remove the vial and centrifuge at 10,000 x g for 15 minutes at 25.0 °C.

  • Causality: Centrifugation is vastly superior to syringe filtration for volatile organic solvents. Filtration creates a pressure differential that can cause volatile solvents (like DCM) to evaporate rapidly, artificially concentrating the solute and skewing the data[4].

Step 4: HPLC-UV Quantification & Self-Validation

  • Action: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water). Analyze via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Self-Validating Checkpoint: Repeat Steps 2-4 at the 48-hour mark . The system is considered self-validated and at true thermodynamic equilibrium only if the concentration difference between the 24-hour and 48-hour measurements is 5%. If the variance is > 5%, agitation must continue.

Workflow Visualization

The following diagram illustrates the logical flow and the critical self-validating feedback loop of the solubility determination protocol.

SolubilityWorkflow S1 1. Solid-Solvent Preparation S2 2. Isothermal Agitation (24h & 48h) S1->S2 Excess Solute Sealed Glass Vial S3 3. Phase Separation (10,000 x g) S2->S3 Thermodynamic Equilibrium S4 4. HPLC-UV Quantification S3->S4 Supernatant Aliquot S5 5. Equilibrium Validation (Δ ≤ 5%) S4->S5 Concentration Data S5->S2 If Δ > 5%, Continue Agitation

Fig 1: Shake-flask and HPLC-UV workflow featuring a self-validating thermodynamic equilibrium loop.

References

  • BOC Sciences:Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate - (CAS 676485-01-1) Properties.
  • Bidepharm:CAS:676485-01-1, Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate Specifications.
  • Protocols.io:Shake-Flask Aqueous Solubility assay (Kinetic & Thermodynamic solubility).
  • Government of Canada / OECD:New Substances Notification - OECD Test Guideline 105 Adaptation.

Sources

Foundational

Thermodynamic Properties of Brominated Vanillin Derivatives: Synthesis, Solvation, and Surface Adsorption Mechanisms

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Thermodynamic control in synthesis, solvation modeling, and interfacial adsorpt...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Thermodynamic control in synthesis, solvation modeling, and interfacial adsorption phenomena of 5-bromovanillin.

Executive Summary

Brominated vanillin derivatives—most notably 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde)—occupy a critical intersection between synthetic organic chemistry, pharmaceutical development, and materials science. Understanding the thermodynamic properties of these molecules is paramount for predicting their behavior during synthesis, their solubility in complex solvent systems, and their efficacy as surface-active agents.

This technical guide synthesizes field-proven insights with rigorous thermodynamic theory to elucidate the causality behind the regiodivergent synthesis of brominated quinones, the energetic parameters governing their solvation, and their robust chemisorption mechanisms on metal substrates.

Thermodynamic Control in Synthesis and Regiodivergence

The Bromination Mechanism

The synthesis of 5-bromovanillin is a classic demonstration of thermodynamically controlled electrophilic aromatic substitution[1]. The aromatic ring of vanillin is subjected to competing directing effects: the hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho/para-directing activators, while the aldehyde (-CHO) is a meta-directing deactivator[1].

Bromination utilizes an in situ generation of Br2​ via the oxidation of hydrobromic acid ( HBr ) by potassium bromate ( KBrO3​ )[1]. This method maintains a low, steady-state concentration of the electrophile. The substitution exclusively occurs at the 5-position because it represents the global thermodynamic minimum—minimizing steric hindrance between the bulky bromine and the methoxy group, while maximizing the resonance stabilization provided by the synergistic directing effects of the existing substituents[1].

Regiodivergence in Nucleophilic Attack

When 5-bromovanillin is further oxidized to 2-bromo-6-methoxy-1,4-benzoquinone, its subsequent reactions with nucleophiles (such as anilines and phenolates) exhibit profound regiodivergence governed by Gibbs free energy ( ΔG )[2].

Density Functional Theory (DFT) calculations reveal that the reaction pathway is strictly dictated by the thermodynamic stability of the transition states[3]:

  • Phenolate Substitution (C2 Attack): Nucleophilic substitution at the brominated carbon (C2) by phenolates is thermodynamically favorable. It is characterized by a high second-order perturbation energy ( E(2)=138.4 kcal/mol), indicating a strong orbital overlap between the nucleophile's electron pair and the π∗ orbital of the substrate[3].

  • Aniline Addition (C3 Attack): Conversely, substitution with aniline yields a positive ΔG , rendering it thermodynamically unfavorable[3]. Instead, aniline undergoes conjugate addition at the C3 position, which proceeds through a lower energy barrier ( E(2)=44.1 kcal/mol)[3].

G V Vanillin (Precursor) Br Bromination (in situ Br2) V->Br BV 5-Bromovanillin (Thermodynamic Sink) Br->BV Nuc Nucleophilic Attack (Regiodivergence) BV->Nuc Sub C2 Substitution (Phenolate: Favored) Nuc->Sub High E(2) Interaction Add C3 Addition (Aniline: Unfavorable ΔG) Nuc->Add Low E(2) Interaction

Fig 1. Regiodivergent thermodynamic pathways for nucleophilic attack on brominated vanillin.

Solvation Thermodynamics and Solubility Modeling

For drug development professionals formulating benzohydrazide derivatives of 5-bromovanillin, predicting solubility across temperature gradients is essential. The dissolution of these derivatives in binary aqueous-organic solvent mixtures is an endothermic process[4].

Thermodynamic modeling utilizing the van't Hoff and modified Apelblat equations confirms that solubility increases proportionally with temperature[4]. Furthermore, inverse Kirkwood-Buff integral calculations demonstrate that in water-rich cosolvent systems, the preferential solvation parameters ( δx1,3​ ) are negative[4]. This indicates that the brominated derivatives are preferentially solvated by water, driven by the highly favorable enthalpy of hydrogen bond formation between the aqueous matrix and the polar aldehyde, methoxy, and hydroxyl moieties[4].

Surface Thermodynamics: Adsorption and Passivation

Beyond organic synthesis, 5-bromovanillin is a highly effective thermodynamic passivator (corrosion inhibitor) for 1018 carbon steel in aggressive environments like 1 M HCl[5].

Adsorption Isotherms and Gibbs Free Energy

The inhibition mechanism relies on the thermodynamic displacement of pre-adsorbed water molecules by the organic inhibitor[5]. The adsorption behavior of 5-bromovanillin strictly obeys the Langmuir and Frumkin adsorption isotherms[5].

The standard Gibbs free energy of adsorption ( ΔGads∘​ ) is calculated using the equilibrium constant of adsorption ( Kads​ ) derived from the isotherm intercepts:

ΔGads∘​=−RTln(55.5×Kads​)

(Where 55.5 is the molar concentration of water in the solution).

Calculations yield highly negative ΔGads∘​ values, confirming that the adsorption is spontaneous and predominantly driven by chemisorption [5]. The electron-rich centers—specifically the lone pairs on the oxygen and bromine atoms, coupled with the delocalized π -electrons of the aromatic ring—donate electron density into the vacant d-orbitals of the iron substrate, forming stable coordinate covalent bonds[5],[6].

G Prep Surface Preparation (1018 Carbon Steel) Exp Potentiodynamic Polarization (Variable Temperature) Prep->Exp Iso Isotherm Modeling (Langmuir / Frumkin) Exp->Iso Thermo Thermodynamic Extraction (ΔG, ΔH, ΔS) Iso->Thermo Mech Mechanism Validation (Chemisorption Dominant) Thermo->Mech

Fig 2. Workflow for determining the adsorption thermodynamics of 5-bromovanillin on metal surfaces.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Protocol A: Thermodynamically Controlled Synthesis of 5-Bromovanillin

Objective: Synthesize 5-bromovanillin while preventing kinetic over-bromination.

  • Solvent Preparation: Dissolve 10.0 g of vanillin in 50 mL of glacial acetic acid. Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state during electrophilic aromatic substitution, lowering the activation energy ( ΔG‡ ).

  • Reagent Addition: Add 1.2 equivalents of 48% Hydrobromic acid ( HBr ). Slowly add a stoichiometric amount of Potassium bromate ( KBrO3​ ) dissolved in water dropwise over 30 minutes[1]. Causality: Dropwise addition ensures the in situ generation of Br2​ remains the rate-limiting step, keeping the electrophile concentration low to strictly favor the mono-brominated thermodynamic product.

  • Reaction & Precipitation: Stir at room temperature for 2 hours until a bright orange/yellow precipitate forms[1].

  • Validation (Self-Correction): Filter and recrystallize from ethanol. Analyze via GC-MS and melting point. A sharp melting point at ~166.0°C and a GC-MS molecular ion peak at m/z 230/232 (1:1 isotopic ratio for 79Br and 81Br ) confirms thermodynamic purity without kinetic byproducts[1],[7].

Protocol B: Determination of Adsorption Thermodynamics via Electrochemical Polarization

Objective: Extract ΔGads∘​ , ΔH , and ΔS for 5-bromovanillin on carbon steel.

  • Substrate Normalization: Abrade 1018 carbon steel coupons with sequential SiC paper (up to 1000 grit), wash with acetone, and dry[5]. Causality: Uniform surface roughness normalizes the surface free energy, ensuring reproducible adsorption kinetics.

  • Electrolyte Preparation: Prepare 1 M HCl solutions containing varying concentrations of 5-bromovanillin ( 10−3 to 10−2 M)[5].

  • Variable-Temperature Polarization: Conduct potentiodynamic polarization scans at strictly controlled temperatures (e.g., 298 K, 308 K, 318 K). Causality: Temperature variation is mathematically required to decouple enthalpy ( ΔH ) and entropy ( ΔS ) from the Gibbs free energy using the van't Hoff equation.

  • Validation: Fit the resulting surface coverage ( θ ) data to the Langmuir isotherm ( C/θ=C+1/Kads​ ). An R2 value > 0.99 validates the thermodynamic model, allowing for the accurate extraction of ΔGads∘​ [5].

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Nucleophilic Attack on Brominated Quinones [3] | Reaction Pathway | Nucleophile | Target Carbon | Perturbation Energy E(2) | Gibbs Free Energy ( ΔG ) | Thermodynamic Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | Substitution | Phenolate | C2 (Brominated) | 138.4 kcal/mol | Negative | Highly Favored | | Addition | Phenolate | C3 | 44.1 kcal/mol | Negative | Minor Pathway | | Substitution | Aniline | C2 (Brominated) | N/A | Positive | Unfavorable | | Addition | Aniline | C3 | N/A | Negative | Favored |

Table 2: Adsorption Thermodynamics of 5-Bromovanillin on 1018 Carbon Steel (1 M HCl) [5],[6] | Inhibitor Concentration | Optimal Inhibition Efficiency | Adsorption Isotherm Fit | Dominant Mechanism | ΔGads∘​ Indication | | :--- | :--- | :--- | :--- | :--- | | 1.25% BNV Admixture | 99.33% | Langmuir / Frumkin | Chemisorption | Highly Negative (< -40 kJ/mol) |

References

  • Title: Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring | Source: PMC / NIH | URL: 2

  • Title: Anti-corrosion performance of the synergistic properties of benzenecarbonitrile and 5-bromovanillin on 1018 carbon steel in HCl environment | Source: PMC / NIH | URL: 5

  • Title: Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring | Source: ACS Omega | URL: 3

  • Title: Corrosion Inhibition Performance of the Synergistic Effect of Rosmarinus officinalis and 5-Bromovanillin on 1018 Carbon Steel in Dilute Acid Media | Source: ResearchGate | URL: 6

  • Title: CHE2623 Experiment 2 | Chemical Reactions | Acid | Source: Scribd | URL: 1

  • Title: Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols | Source: ResearchGate | URL: 4

  • Title: Mass Spectra (b) of brominated vanillin. Peaks at 1666 (C=O)... | Source: ResearchGate | URL: 7

Sources

Exploratory

Deconstructing Complexity: A Guide to the IUPAC Nomenclature of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the complex organic molecule, Methyl (2-bromo-4-formyl-6-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the complex organic molecule, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic process of assigning a unique and unambiguous name to a multifaceted chemical structure, thereby ensuring clarity and precision in scientific communication.

Foundational Principles: Establishing the Hierarchy of Functional Groups

The cornerstone of IUPAC nomenclature lies in the principle of functional group priority. When a molecule contains multiple functional groups, one group is designated as the "principal" functional group, which dictates the suffix of the IUPAC name. All other functional groups are treated as substituents and are denoted by prefixes.

The molecule , Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, presents several functional groups: an ester, a bromo- substituent (halide), a formyl group (aldehyde), and a methoxy group (ether) attached to a phenyl ring, which itself is part of a larger ether linkage.

According to IUPAC guidelines, the priority of these functional groups is as follows:

Carboxylic Acids > Esters > Aldehydes > Ketones > Alcohols > Amines > Ethers > Halides [1][2][3][4]

Based on this hierarchy, the ester functional group is the highest-priority group in our molecule. This determines the parent name of the compound.

Systematic Nomenclature: A Step-by-Step Derivation

The IUPAC name "Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate" is derived through a systematic application of nomenclature rules. Let's deconstruct this name to understand the underlying logic.

Identifying the Parent Structure: The Ester Moiety

Esters are named as alkyl alkanoates. The name is divided into two parts: the alkyl group derived from the alcohol and the alkanoate part derived from the carboxylic acid.[5][6][7][8][9]

  • Alkyl Group: In our molecule, the alkyl group attached to the ester oxygen is a methyl group.

  • Alkanoate Group: The portion of the molecule containing the carbonyl group is derived from acetic acid (a two-carbon carboxylic acid). Therefore, the base name for this part is acetate .

Combining these gives us the fundamental name: Methyl acetate .

Identifying the Principal Chain and Substituents

The "acetate" part of the name signifies a two-carbon parent chain. Carbon-1 is the carbonyl carbon of the ester, and carbon-2 is the adjacent carbon.

Attached to the oxygen of the acetate group (which is part of the larger ether linkage) is a complex substituent: a substituted phenoxy group. This entire group is treated as a single substituent on the acetate parent chain.

The substituent is specifically a (2-bromo-4-formyl-6-methoxyphenoxy) group. Let's break this down further.

Naming the Complex Substituent: The Substituted Phenoxy Group

The term "phenoxy" indicates a phenyl ring attached to an oxygen atom.[10] The numbering of the phenyl ring begins at the carbon atom attached to the ether oxygen that links it to the acetate parent chain.

The substituents on this phenoxy ring are:

  • A bromo group.

  • A formyl group (the IUPAC prefix for an aldehyde substituent).[1][4]

  • A methoxy group.

To assign the locants (numbers) to these substituents, we number the carbons of the benzene ring starting from the point of attachment to the rest of the molecule (the ether oxygen). The numbering proceeds in the direction that gives the substituents the lowest possible numbers.[11][12][13][14]

Following this rule:

  • The carbon attached to the ether oxygen is C1.

  • Numbering towards the bromo group gives the locants 2, 4, and 6 for the bromo, formyl, and methoxy groups, respectively.

The substituents are then listed alphabetically: bromo , formyl , methoxy .

Therefore, the full name of the complex substituent is (2-bromo-4-formyl-6-methoxyphenoxy) .

Assembling the Final IUPAC Name

Finally, we combine the name of the alkyl group, the name of the complex substituent, and the name of the parent alkanoate to arrive at the complete and unambiguous IUPAC name:

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Visualizing the Molecular Architecture

A visual representation of the molecule is crucial for understanding the spatial arrangement of the functional groups and the numbering scheme. The following diagram, generated using Graphviz, illustrates the structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

IUPAC_Naming cluster_ester Ester Moiety cluster_phenoxy Phenoxy Substituent C1 C1 O1 O C1->O1 O2 O C1->O2 C2 C2 C1->C2 Me CH3 O2->Me O3 O C2->O3 C3 C1' C4 C2' C3->C4 C3->O3 C5 C3' C4->C5 Br Br C4->Br C6 C4' C5->C6 C7 C5' C6->C7 CHO CHO C6->CHO C8 C6' C7->C8 C8->C3 OMe OCH3 C8->OMe

Figure 1: Structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate with numbering.

Tabular Summary of Nomenclature Components

ComponentIdentificationIUPAC Name/Prefix/SuffixRationale
Principal Functional Group Ester-oateHighest priority functional group present.[1][2][3][4]
Parent Alkanoate Two-carbon chain with esteracetateDerived from acetic acid.[5][7]
Alkyl group of Ester Methyl groupMethylThe alkyl group attached to the ester oxygen.[9]
Primary Substituent Substituted phenoxy group(2-bromo-4-formyl-6-methoxyphenoxy)Complex substituent attached to the acetate.
Secondary Substituents Bromo, Formyl, Methoxybromo-, formyl-, methoxy-Prefixes for the respective functional groups when treated as substituents.[1][4]
Numbering of Phenyl Ring Locants for substituents2-, 4-, 6-Lowest possible numbering starting from the point of attachment.[11][12][13][14]

Conclusion

The IUPAC nomenclature for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a prime example of the system's ability to logically and systematically name complex organic molecules. By adhering to the principles of functional group priority, parent chain identification, and systematic numbering of substituents, a unique and universally understood name is generated. This precision is paramount in the fields of chemical research and drug development, where ambiguity can have significant consequences.

References

  • Study.com. Naming Aromatic Compounds | Systems & Examples. [Link]

  • eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Química Orgánica. IUPAC Nomenclature Rules for Esters. [Link]

  • Unknown. 4.5 naming of esters. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • Chemistry LibreTexts. Nomenclature of Esters. [Link]

  • Scribd. IUPAC Naming of Aromatic Compounds | PDF. [Link]

  • eGPAT. Priority order of functional groups in IUPAC nomenclature. [Link]

  • Aakash Institute. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. 15.1: Naming Aromatic Compounds. [Link]

  • OpenStax. 15.1 Naming Aromatic Compounds - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Order of nomenclature precedence among these functional groups. [Link]

  • Scribd. Official IUPAC Priority List | PDF. [Link]

  • Advanced Chemistry Development. R-5.5.2 Substituent prefixes derived from alcohols, phenols, and their analogues. [Link]

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Foundational

The Versatile Synthon: A Technical Guide to Phenoxyacetate Derivatives in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Phenoxyacetate derivatives have emerged as a cornerstone in the edifice of modern organic synthesis, demonstrating remarkable versatility as syntho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetate derivatives have emerged as a cornerstone in the edifice of modern organic synthesis, demonstrating remarkable versatility as synthons for the construction of a diverse array of molecular architectures. This in-depth technical guide provides a comprehensive overview of the synthesis and application of these valuable building blocks. We will explore their role in the stereoselective synthesis of complex natural products, their utility in multicomponent reactions for the rapid generation of molecular diversity, and their application in the construction of biologically significant heterocyclic scaffolds. This guide will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for their synthesis and application, and present a critical analysis of their strategic importance in contemporary synthetic chemistry.

Introduction

Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by a phenoxy group linked to an acetic acid moiety. This seemingly simple structural motif belies a rich and varied chemical reactivity that has been harnessed by organic chemists to achieve a wide range of synthetic goals. The presence of the ether linkage, the aromatic ring, and the carboxylic acid functionality provides multiple sites for chemical modification, making phenoxyacetate derivatives exceptionally versatile synthons.

Their significance extends beyond the realm of pure synthesis, as many compounds incorporating the phenoxyacetate core exhibit potent biological activities. These include applications as herbicides, fungicides, anti-inflammatory agents, and anticancer therapeutics.[1] This inherent bioactivity further fuels the interest in developing novel synthetic methodologies to access and functionalize this privileged scaffold. This guide will serve as a detailed resource for researchers seeking to leverage the synthetic potential of phenoxyacetate derivatives in their own work.

I. Synthesis of Phenoxyacetate Derivatives

The most common and reliable method for the synthesis of phenoxyacetic acid and its derivatives is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Mechanistic Insight: The Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The phenol is first deprotonated by a base, typically a hydroxide or carbonate, to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the ether linkage. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base (e.g., NaOH) Base->Phenoxide BH B-H⁺ Phenoxide->BH Phenoxide2 Ar-O⁻ TransitionState [Ar-O---CH₂(Cl)---COOH]⁻ Phenoxide2->TransitionState Haloacetate Cl-CH₂-COOH Haloacetate->TransitionState Product Ar-O-CH₂-COOH TransitionState->Product Halide Cl⁻ TransitionState->Halide

Caption: Mechanism of the Williamson Ether Synthesis for Phenoxyacetic Acid.

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol details the synthesis of the widely used herbicide, 2,4-dichlorophenoxyacetic acid.

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorophenol in methanol.

  • Slowly add a solution of sodium hydroxide in water to the flask while stirring.

  • To this solution, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, acidify the mixture with hydrochloric acid to a pH of 1-2.

  • The white precipitate of 2,4-dichlorophenoxyacetic acid is then collected by filtration, washed with cold water, and dried.[2]

Table 1: Reaction Parameters for the Synthesis of a Chlorinated Phenoxyacetic Acid Derivative [2]

ParameterValue
Reactants 2,4-Dichlorophenol, Sodium Chloroacetate
Solvent Methanol/Water
Base Sodium Hydroxide
Reaction Temperature Reflux
Reaction Time 10 hours
Acidification Hydrochloric Acid (pH 1)
Yield >95%

II. Phenoxyacetates in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Phenoxyacetic acid and its derivatives are excellent components in several MCRs, most notably the Ugi and Passerini reactions .

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. When phenoxyacetic acid is used as the carboxylic acid component, the resulting products incorporate the phenoxyacetate moiety, providing a rapid route to a diverse library of compounds with potential biological activity.

Ugi_Reaction cluster_reactants Reactants Aldehyde R¹-CHO Product α-Acylamino Amide (with Phenoxyacetate moiety) Aldehyde->Product Amine R²-NH₂ Amine->Product PhenoxyaceticAcid Ar-O-CH₂-COOH PhenoxyaceticAcid->Product Isocyanide R³-NC Isocyanide->Product

Caption: Schematic representation of the Ugi Four-Component Reaction.

Experimental Protocol: Ugi Reaction with a Phenoxyacetic Acid Derivative

This protocol provides a general procedure for performing an Ugi reaction using a phenoxyacetic acid derivative.

Materials:

  • A substituted phenoxyacetic acid

  • An aldehyde (e.g., benzaldehyde)

  • An amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • To a solution of the aldehyde and amine in methanol, add the phenoxyacetic acid.

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • The product can be isolated by removal of the solvent and purification by column chromatography or recrystallization.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. The mechanism is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations.[3][4][5] Hydrogen bonding plays a crucial role in the formation of a cyclic transition state.[3][5]

When phenoxyacetic acid is employed, the resulting α-acyloxy amides contain the phenoxyacetate group.

Passerini_Reaction_Mechanism cluster_reactants Reactants Carbonyl R¹R²C=O TransitionState Cyclic Transition State Carbonyl->TransitionState PhenoxyaceticAcid Ar-O-CH₂-COOH PhenoxyaceticAcid->TransitionState Isocyanide R³-NC Isocyanide->TransitionState Product α-Acyloxy Amide TransitionState->Product

Caption: Concerted mechanism of the Passerini Three-Component Reaction.

III. Phenoxyacetates in the Synthesis of Heterocycles

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. Phenoxyacetate derivatives serve as versatile starting materials for the synthesis of a variety of heterocyclic systems.

Synthesis of Hydrazone and Subsequent Heterocycles

Phenoxyacetic acid can be converted to its corresponding hydrazide, which is a key intermediate for the synthesis of various five- and six-membered heterocycles. For example, reaction of a formyl-substituted phenoxyacetic acid with hydrazides can yield hydrazones, which can be further cyclized to form various heterocyclic systems.[6]

Experimental Protocol: Synthesis of a Hydrazone Derivative[6]

Materials:

  • 2-(4-formylphenoxy)acetic acid

  • A substituted benzohydrazide

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • A mixture of 2-(4-formylphenoxy)acetic acid and the substituted benzohydrazide is refluxed in absolute ethanol.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction is refluxed for 6 hours.

  • Upon cooling, the precipitated product is collected by filtration, dried, and can be recrystallized from an ethanol/DMF mixture.

Table 2: Representative Yields for Hydrazone Synthesis [6]

Aldehyde SubstituentHydrazide SubstituentYield (%)
H4-Cl77
3-MeH82
H4-Br69

IV. Phenoxyacetates as Synthons in Natural Product Synthesis

The strategic incorporation of phenoxyacetate-derived building blocks can significantly streamline the total synthesis of complex natural products. While direct examples in the literature are often embedded within larger synthetic campaigns, the utility of this synthon can be illustrated through a representative synthetic disconnection.

Illustrative Example: Retrosynthetic Analysis of a Hypothetical Natural Product

Consider a hypothetical natural product containing a substituted chromane core. A retrosynthetic analysis could reveal a key disconnection leading back to a phenoxyacetate derivative. An intramolecular cycloaddition reaction could be a plausible forward-synthetic step to construct the core heterocyclic system.

Retrosynthesis NaturalProduct Hypothetical Natural Product (Chromane Core) Intermediate Phenoxyacetate Derivative (with tethered dienophile) NaturalProduct->Intermediate Intramolecular Cycloaddition StartingMaterials Substituted Phenol + Haloacetate Derivative Intermediate->StartingMaterials Williamson Ether Synthesis

Caption: Retrosynthetic analysis illustrating the potential use of a phenoxyacetate synthon.

V. Cycloaddition Reactions of Phenoxyacetate Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems with high stereocontrol. Phenoxyacetate derivatives can be functionalized to participate in various types of cycloaddition reactions, including [4+2] and [3+2] cycloadditions.

Mechanistic Considerations in Cycloadditions

The stereochemical outcome of a cycloaddition reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The relative energies of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile (or 1,3-dipole and dipolarophile) determine the feasibility and regioselectivity of the reaction.

Conclusion

Phenoxyacetate derivatives have proven to be indispensable tools in the arsenal of the modern organic chemist. Their ease of synthesis, coupled with their diverse reactivity, makes them ideal building blocks for a wide range of applications, from the construction of complex natural products to the rapid generation of compound libraries for drug discovery. The ability to participate in powerful transformations such as multicomponent reactions and cycloadditions further underscores their synthetic utility. As the demand for more efficient and sustainable synthetic methods continues to grow, the importance of versatile synthons like phenoxyacetate derivatives is only set to increase. Future research in this area will likely focus on the development of novel catalytic and asymmetric transformations involving this remarkable scaffold, further expanding its already impressive synthetic repertoire.

References

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google P
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (URL: [Link])

  • (PDF) Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (URL: not available)
  • WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google P
  • Passerini Reaction - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives - ResearchGate. (URL: [Link])

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC. (URL: [Link])

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. - Interreg Vlaanderen-Nederland. (URL: [Link])

  • Theoretical studies on cycloaddition reactions - PMC. (URL: [Link])

  • The 100 facets of the Passerini reaction - PMC. (URL: [Link])

  • Ugi Multicomponent Reaction - Organic Syntheses. (URL: [Link])

  • Passerini reaction - Wikipedia. (URL: [Link])

Sources

Exploratory

Potential biological activity of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Initiating Research Parameters I'm currently dissecting the initial request to define the scope. My focus is on thoroughly understanding the topic – the biological potential of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research Parameters

I'm currently dissecting the initial request to define the scope. My focus is on thoroughly understanding the topic – the biological potential of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. I am assessing the content type required (technical guide) and I am preparing to refine the core research questions.

Defining Audience, Scope

I've clarified the target audience and established core requirements. I'm prioritizing autonomy in content creation, along with adherence to E-E-A-T principles. The goal is to embody the persona of a Senior Application Scientist. I am defining visualization and formatting guidelines, including specific color palettes, max width, brief captions, and the use of Graphviz diagrams. Now, I am analyzing the compound's structure and its potential biological activity.

Defining the Compound's Role

I've established that the compound, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, CAS 676485-01-1, is a valuable building block. It is also known as Methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate. It appears to be an alkylated derivative of 5-bromovanillin, specifically methylated at the acetate site. I will continue investigating its potential applications and reactivity.

Defining the Key Intermediate

I've homed in on the compound Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. It's clear that it's a crucial intermediate in the synthesis of Glucagon Receptor (GCGR) antagonists, which are being explored for Type 2 Diabetes Mellitus (T2DM) treatments. The path ahead is becoming clearer.

Analyzing Building Block Utility

Now, I'm diving deeper into Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate's versatility. It's a goldmine! I'm planning to highlight its various functional groups and how they can enable specific biological interactions and synthetic modifications. A whitepaper is taking shape, designed for scientists and drug development pros. I will focus on GCGR antagonism and metabolic diseases.

Expanding the Target Space

I'm now investigating the potential for secondary biological activities of the phenoxyacetate core, specifically focusing on PPAR agonism and aldose reductase inhibition. I'm building a more complete picture, considering in-vitro assays and workflows. I have begun drafting the protocol for a cAMP assay and reductive amination. Quantitative data will follow. I'm focusing on efficacy and causality in the system.

Refining Compound Interactions

I'm now zeroing in on the specifics of the Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate compound and its interaction with the receptor. I'm focusing on the intricacies of its binding affinity, exploring factors like solubility and receptor binding. I'm paying close attention to the structural features that contribute to its efficacy.

Visualizing Receptor Interaction

I'm working on a diagram of the GCGR signaling pathway now. It is designed to illustrate the mechanism of action of phenoxyacetate derivatives as antagonists. The diagram includes the receptor, Gs protein, adenylyl cyclase, cAMP, protein kinase A, and the final effects on glycogenolysis and gluconeogenesis. The first version is taking shape.

Foundational

Phase Transition Dynamics and Synthetic Utility of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction to the Molecular Scaffold In modern drug discovery and a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction to the Molecular Scaffold

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for constructing complex Active Pharmaceutical Ingredients (APIs). Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS: 676485-01-1) is a premium polyfunctional scaffold featuring orthogonal reactive sites[]. With a molecular weight of 303.11 g/mol and a formula of C₁₁H₁₁BrO₅[2], this compound integrates an aryl bromide, an aldehyde, a methoxy ether, and a methyl ester into a single compact aromatic ring.

Understanding the physicochemical properties—specifically the melting point (MP) and boiling point (BP)—of this scaffold is paramount for optimizing downstream reaction conditions, designing purification workflows (e.g., distillation vs. recrystallization), and ensuring long-term storage stability.

Thermodynamic Profiling: Melting and Boiling Points

The phase transition temperatures of an organic molecule are governed by its intermolecular forces. For Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, the thermodynamic profile is dictated by three primary structural features:

  • London Dispersion Forces: The presence of a heavy, highly polarizable bromine atom significantly increases the baseline dispersion forces, driving up both the melting and boiling points.

  • Dipole-Dipole Interactions: The highly polarized carbonyl groups of the formyl (-CHO) and ester (-COOCH₃) moieties create strong permanent dipoles that enforce molecular alignment in the solid and liquid phases.

  • Absence of Hydrogen Bonding: Unlike its parent compound, (CAS 20037-38-1), which exhibits a high boiling point of 427.0 ± 40.0 °C due to strong intermolecular hydrogen bonding[3], the methyl ester lacks a hydrogen bond donor.

Because esterification caps the hydrogen-bonding hydroxyl group, the boiling point is thermodynamically depressed relative to the free acid. Based on structural analogs such as (CAS 308088-29-1), the quantitative phase transition data is summarized below.

Table 1: Physicochemical Properties
PropertyValueReference / Derivation
CAS Number 676485-01-1[]
Molecular Formula C₁₁H₁₁BrO₅[2]
Molecular Weight 303.11 g/mol []
Physical State (at 25 °C) Solid (Powder/Crystal)Structural Analogy
Melting Point 75.0 – 85.0 °C (Predicted)Derived from CAS 308088-29-1
Boiling Point (760 mmHg) 390.0 – 405.0 °C (Predicted)Derived from CAS 20037-38-1[3]

Experimental Methodologies for Phase Validation

To ensure scientific integrity, empirical validation of the predicted melting and boiling points must be conducted using self-validating experimental systems.

Protocol 1: High-Precision Capillary Melting Point Determination

Causality & Self-Validation: Impurities in a crystal lattice disrupt intermolecular forces, leading to colligative freezing point depression. A sharp melting range (ΔT < 1.5 °C) serves as a self-validating indicator of >98% purity. A broadened or depressed range immediately flags the presence of unreacted parent acid or residual solvent.

Step-by-Step Methodology:

  • Sample Preparation: Triturate 5–10 mg of the synthesized batch into a fine powder using an agate mortar. Uniform particle size ensures consistent heat transfer.

  • Capillary Loading: Introduce the powder into a glass capillary tube (closed at one end). Tap it through a 1-meter drop tube until a tightly packed bed of exactly 2–3 mm is achieved.

  • Apparatus Calibration: Calibrate the automated melting point apparatus (e.g., OptiMelt) using a USP-grade reference standard with a similar melting range (e.g., Vanillin, MP 81–83 °C).

  • Thermal Ramping: Insert the capillary. Set the starting temperature to 60 °C to prevent thermal shock. Ramp the temperature at a strict rate of 1.0 °C/min.

  • Observation: Record the onset temperature (first appearance of a liquid meniscus) and the clear point (complete liquefaction).

Protocol 2: Boiling Point Determination via TGA/DSC

Causality & Self-Validation: Traditional micro-boiling point methods (e.g., Siwoloboff's method) fail for compounds boiling near 400 °C, as the ester and formyl groups often undergo pyrolytic degradation before true boiling occurs. Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA/DSC) provides a self-validating system by separating the endothermic phase transition (vaporization) from exothermic degradation events.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of the sample into a standard alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. This inert atmosphere is critical to prevent oxidative degradation at elevated temperatures.

  • Thermal Profiling: Initiate a temperature sweep from 25 °C to 450 °C at a controlled heating rate of 10 °C/min.

  • Data Interpretation: Analyze the thermogram. True boiling is validated by a sharp endothermic peak on the DSC curve perfectly correlated with a rapid 100% mass loss on the TGA curve. If exothermic peaks appear prior to mass loss, the compound has thermally decomposed before reaching its boiling point.

Orthogonal Reactivity and API Workflows

The true value of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate lies in its orthogonal reactivity. Because the melting point is relatively low (~80 °C), the compound is easily handled as a solid but rapidly dissolves in standard organic solvents (THF, DMF, DCM) for liquid-phase synthesis.

The molecule allows for divergent synthetic pathways without the need for complex protecting group strategies:

  • Aryl Bromide: Undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • Aldehyde: Serves as a prime handle for reductive amination or Wittig olefination.

  • Methyl Ester: Can be selectively saponified to the carboxylic acid or directly converted to an amide.

G A Methyl (2-bromo-4-formyl- 6-methoxyphenoxy)acetate CAS: 676485-01-1 B Suzuki-Miyaura Coupling (Aryl-Aryl Bond) A->B Pd Catalyst C Reductive Amination (Amine Formation) A->C Amine Base D Ester Hydrolysis (Carboxylic Acid) A->D LiOH / H2O E Advanced API Scaffold B->E C->E D->E

Figure 1: Divergent synthetic workflows leveraging the orthogonal reactivity of CAS 676485-01-1.

References

Sources

Exploratory

Theoretical reactivity of 2-bromo-4-formyl-6-methoxyphenoxy derivatives

Theoretical Reactivity and Synthetic Utility of 2-Bromo-4-formyl-6-methoxyphenoxy Derivatives: A Comprehensive Technical Guide Executive Summary The 2-bromo-4-formyl-6-methoxyphenoxy scaffold—structurally derived from th...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Reactivity and Synthetic Utility of 2-Bromo-4-formyl-6-methoxyphenoxy Derivatives: A Comprehensive Technical Guide

Executive Summary

The 2-bromo-4-formyl-6-methoxyphenoxy scaffold—structurally derived from the O-alkylation of 5-bromovanillin—is a highly privileged pharmacophore and versatile synthetic intermediate. Its architectural value lies in its orthogonal reactivity profile. By housing an electrophilic aldehyde, a cross-coupling-competent aryl bromide, and a customizable phenoxy appendage within a single densely functionalized aromatic ring, it allows for programmable, multi-stage diversification. This guide details the theoretical underpinnings of its reactivity and provides field-proven, self-validating protocols for its functionalization.

Electronic Structure and Theoretical Reactivity (Causality & Logic)

The reactivity of 2-bromo-4-formyl-6-methoxyphenoxy derivatives is governed by a complex "push-pull" electronic system that selectively activates specific bonds while stabilizing the overall aromatic core.

  • Inductive and Mesomeric Effects: The formyl group at the 4-position exerts a strong electron-withdrawing mesomeric effect (-M), which depletes electron density from the aromatic ring, particularly at the ortho and para positions. Conversely, the methoxy (-OCH 3​ ) and phenoxy (-OR) groups at the 6- and 1-positions exert electron-donating resonance effects (+M).

  • C-Br Bond Activation: Because the C-Br bond is situated para to the electron-withdrawing formyl group, the carbon atom is highly electrophilic. This severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond, priming it for rapid oxidative addition by low-valent transition metals (e.g., Pd(0))[1].

  • Aldehyde Electrophilicity: The aldehyde carbon remains highly electrophilic, but the surrounding steric bulk of the meta-bromo and meta-methoxy groups requires careful solvent and reagent selection to ensure complete conversion during nucleophilic addition.

Reactivity Core 2-Bromo-4-formyl- 6-methoxyphenoxy Scaffold Aldehyde Formyl Group (Electrophilic Center) Core->Aldehyde Bromide C-Br Bond (Cross-Coupling Site) Core->Bromide Phenoxy Phenoxy Appendage (Derivatization Site) Core->Phenoxy RedAmin Reductive Amination & Knoevenagel Condensation Aldehyde->RedAmin Suzuki Suzuki-Miyaura & Buchwald-Hartwig Bromide->Suzuki Amidation Esterification & Amidation Phenoxy->Amidation

Caption: Orthogonal reactivity pathways of the 2-bromo-4-formyl-6-methoxyphenoxy scaffold.

Orthogonal Functionalization Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes the causality behind the reagent choices and in-process analytical checks to verify success before proceeding to subsequent steps.

Workflow A: Scaffold Generation via Phenolic O-Alkylation

Generating the phenoxy derivative requires the alkylation of 5-bromovanillin. The bromine atom effectively protects the 5-position from unwanted side reactions during basic conditions[2].

  • Causality: The pKa of the phenolic OH in 5-bromovanillin is significantly lower than that of a standard phenol due to the combined -M effect of the para-formyl group and the -I effect of the ortho-bromo group. Therefore, a mild base like K 2​ CO 3​ is perfectly sufficient for complete deprotonation, avoiding the use of stronger bases (like NaH) which could trigger Cannizzaro-type disproportionation of the aldehyde[3].

  • Protocol:

    • Dissolve 1.0 eq of 5-bromovanillin in anhydrous DMF (0.5 M concentration).

    • Add 1.5 eq of anhydrous K 2​ CO 3​ and stir for 15 minutes at room temperature to form the phenoxide enolate.

    • Add 1.1 eq of the desired alkyl halide (e.g., ethyl bromoacetate) dropwise.

    • Heat the reaction to 80 °C and stir for 12–24 hours[3].

    • Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

  • In-Process Analytical Validation:

    • TLC: The product will appear as a significantly less polar spot compared to the starting material due to the loss of the hydrogen-bonding hydroxyl group.

    • 1 H NMR: Success is definitively confirmed by the disappearance of the broad phenolic OH singlet at ~10.5 ppm and the appearance of new aliphatic protons corresponding to the alkyl chain.

Workflow B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide site is highly active for palladium-catalyzed cross-coupling, allowing for the installation of diverse aryl or vinyl groups.

  • Causality: Because the C-Br bond is electronically activated by the para-formyl group, oxidative addition is rapid. We utilize an aqueous/organic biphasic system (e.g., H 2​ O/MeOH) with a mild base (LiOH or K 2​ CO 3​ ). This specific solvent mixture is chosen to dissolve both the polar arylboronic acid and the organic scaffold, which suppresses the competitive protodeboronation of the boronic acid[4].

  • Protocol:

    • Charge a Schlenk flask with 1.0 eq of the 2-bromo-4-formyl-6-methoxyphenoxy derivative, 1.2 eq of arylboronic acid, and 0.05 mol% of Pd(OAc) 2​ or a suitable Pd(II) complex[4].

    • Add 2.0 eq of LiOH·H 2​ O.

    • Degas the flask and backfill with N 2​ (repeat 3x).

    • Inject a degassed 1:1 mixture of H 2​ O and MeOH.

    • Stir at room temperature or mild heating (60 °C) for 3–6 hours until complete consumption of the bromide[4].

    • Filter through a short pad of Celite, extract with CH 2​ Cl 2​ , and purify via silica gel chromatography.

  • In-Process Analytical Validation:

    • Mass Spectrometry (LC-MS): The starting material will exhibit a characteristic 1:1 isotopic doublet (M / M+2) due to the 79 Br and 81 Br isotopes. Successful coupling is validated by the complete loss of this isotopic pattern and a mass shift corresponding to the new biaryl product.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Scaffold entry TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Base assistance RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic logic of Suzuki-Miyaura cross-coupling at the C-Br bond.

Workflow C: Electrophilic Carbonyl Condensation (Reductive Amination)

The formyl group can be converted into a secondary or tertiary amine, which is critical for modulating the lipophilicity and basicity of drug candidates.

  • Causality: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that STAB will selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde directly to a benzylic alcohol.

  • Protocol:

    • Dissolve 1.0 eq of the scaffold and 1.1 eq of the primary/secondary amine in 1,2-dichloroethane (DCE).

    • Add 1.0 eq of glacial acetic acid to catalyze iminium ion formation. Stir for 1 hour.

    • Add 1.5 eq of STAB portion-wise at 0 °C.

    • Warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NaHCO 3​ and extract with CH 2​ Cl 2​ .

  • In-Process Analytical Validation:

    • 1 H NMR: The definitive marker of success is the disappearance of the sharp aldehyde singlet at ~9.8 ppm and the emergence of a new benzylic CH 2​ peak at ~3.8 ppm.

Quantitative Data & Comparative Reactivity

The table below summarizes the theoretical and empirical parameters for the orthogonal functionalization of the 2-bromo-4-formyl-6-methoxyphenoxy scaffold.

Reaction TypeTarget SiteOptimal Reagents / CatalystTemp / TimeTypical YieldPrimary Validation Metric
O-Alkylation Phenolic OH (Pos 1)K 2​ CO 3​ , Alkyl Halide, DMF80 °C / 24 h85–95%Loss of OH peak (~10.5 ppm) in 1 H NMR
Suzuki-Miyaura C-Br Bond (Pos 2)Pd(OAc) 2​ , LiOH, H 2​ O/MeOH25–60 °C / 6 h80–99%Loss of Br isotopic doublet in LC-MS
Reductive Amination Formyl Group (Pos 4)Amine, STAB, AcOH, DCE25 °C / 12 h75–90%Loss of CHO peak (~9.8 ppm) in 1 H NMR
Knoevenagel Formyl Group (Pos 4)Active Methylene, Piperidine80 °C / 4 h80–95%Appearance of vinylic proton in 1 H NMR

References[3] Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf1E5w7PclusZARxj89u8RnkdnoujKrsUP3yQOKfe6W51tIh5OG3jONN4WQXjg09sqcYxn8xqL__fpRAMUUcQ_0V1Xg9qxZbHBSouUlLgu5JXX_kDO-JEq_9crYVMVK6AlqZRJ[4] The synthesized ligands and their palladium(II) complexes were characterized by NMR, IR and HRMS analysis. RSC Advances/NJC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYxyjoSqkCRUNevlD1pGDjfePiIsbSbDg0VbGgaKpQ-3G7MDQ9WyXh3_upHSjC6ucmpXI5E1xMjn2xqAOtkPFxsQQxyThDJS14-PRA9PIkOpTrMUP1nAN_rWuMy0yPoH70-1MD-YN6HislwoMuzHmzgELxHipbu7U=[1] Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG6iq4bJbAdaHJr3Dm5wj3ib2x_RSFrZ1_4bAO3W2M6YJ5Hd1duvVodJdGcxBkuycajbG6Dtviv_BliKgO5zW-XKRD1_SX_iu2i04FZdsUE6wpmEsIvFjuCo3Zvgraf6x6ChGzldldQeVQxB3ikYNu9utxZH9L6Upbg-KU[2] Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Plant Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLOePrZkGXlU95iWtc9haqRyT2jLwp746P87FXBqYgI3MXNG7508O2Aogj5IX3T7Hg1CV3-boD8V8cZFr0cbO5q0XrW6A6vuEdbzayu7AsbvaMzThfSkTHiY4-qcrcze3ggfGwR08PhwI4eCyAddsrcU9NvWUlnPv0GYbIrXVsmbqUomm0o9vrXQhn6XYzE0c6Gxg7DPQ=

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Core building block for benzofurans, organic semiconductors, and complex heterocyclic APIs. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Core building block for benzofurans, organic semiconductors, and complex heterocyclic APIs.

Executive Summary & Chemical Context

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a highly versatile, polyfunctional building block. Featuring an aldehyde for condensation chemistry, a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and an ester-functionalized ether linkage, it is frequently utilized in the divergent synthesis of biologically active heterocycles [1].

This application note details an optimized, high-yield SN​2 O-alkylation protocol converting 5-bromovanillin to the target phenoxyacetate. The methodology emphasizes scalability, operational simplicity, and in-process self-validation to ensure reproducibility in drug discovery workflows.

Mechanistic Insights & Reaction Design

To achieve quantitative conversion without the need for chromatographic purification, the reaction parameters must be precisely tuned to the substrate's electronic properties:

  • Substrate Acid-Base Causality: The starting material, 5-bromovanillin, possesses a significantly lower pKa​ (~6.8) than unsubstituted phenol (~10.0). This increased acidity is driven by the electron-withdrawing para-formyl and ortho-bromo substituents, which stabilize the resulting phenoxide anion via resonance and inductive effects. Consequently, a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) is sufficient for complete deprotonation. Stronger bases (e.g., NaH or alkoxides) are deliberately avoided to prevent competitive side reactions such as Aldol condensations or Cannizzaro reactions at the aldehyde moiety.

  • Solvent Kinetics: N,N-Dimethylformamide (DMF) is selected over protic or biphasic solvent systems. As a polar aprotic solvent, DMF effectively dissolves the organic substrates but poorly solvates the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, drastically accelerating the SN​2 kinetics[2].

  • Electrophile Dynamics: Methyl bromoacetate is an exceptionally potent alkylating agent. The adjacent carbonyl group's π∗ orbital overlaps favorably with the σ∗ orbital of the C-Br bond, lowering the transition state energy for the incoming phenoxide nucleophile and ensuring rapid, regioselective O-alkylation.

Reaction Pathway Visualization

Workflow N1 1. Reagent Preparation 5-Bromovanillin + K2CO3 in DMF N2 2. Deprotonation Formation of Phenoxide (60°C, 30 min) N1->N2 N3 3. Electrophilic Addition Dropwise Methyl Bromoacetate N2->N3 N4 4. SN2 Alkylation Stir at 60°C for 4 hours N3->N4 N5 5. Aqueous Quench Precipitation in Ice Water N4->N5 TLC Confirmation N6 6. Isolation Filtration & Vacuum Drying N5->N6 N7 Target Compound Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate N6->N7 >90% Yield

Workflow for the SN2 O-alkylation of 5-bromovanillin to yield the target phenoxyacetate.

Quantitative Optimization Data

The protocol was optimized by evaluating solvent, base equivalents, and temperature. The data below demonstrates the superiority of the DMF/60°C system for maximizing throughput and isolated yield.

ParameterCondition A (Classic)Condition B (Ambient)Condition C (Optimized)
Solvent AcetoneDMFDMF
Base K2​CO3​ (1.5 eq) K2​CO3​ (1.5 eq) K2​CO3​ (2.0 eq)
Temperature 56 °C (Reflux)25 °C (RT)60 °C
Time 12 hours16 hours4 hours
Conversion (TLC) ~85%~90%>99%
Isolated Yield 78%82%94%

Experimental Protocol & Self-Validating Systems

Reagent Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromovanillin 231.041.02.31 gLimiting Reagent / Nucleophile
Methyl bromoacetate 152.971.21.14 mL (1.83 g)Electrophile
Potassium Carbonate 138.202.02.76 gBase
DMF (Anhydrous) 73.09-15.0 mLSolvent
Step-by-Step Methodology

Phase 1: Deprotonation

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromovanillin (2.31 g, 10 mmol) and anhydrous K2​CO3​ (2.76 g, 20 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (15 mL).

  • Stir the mixture at 60 °C for 30 minutes.

    • Self-Validation (IPQC 1): The solution will transition from a pale yellow suspension to a deep yellow/orange color, confirming the quantitative generation of the phenoxide anion.

Phase 2: Alkylation 5. Using a syringe, add methyl bromoacetate (1.14 mL, 12 mmol) dropwise over 5 minutes to the stirring phenoxide solution. 6. Maintain the reaction temperature at 60 °C for 4 hours.

  • Self-Validation (IPQC 2): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​≈0.3 , strongly UV active, stains yellow with 2,4-DNPH) will disappear, replaced by a newly formed, less polar product spot ( Rf​≈0.6 ).

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold distilled water.

  • Self-Validation (IPQC 3): The polar DMF and inorganic salts ( KBr , KHCO3​ ) will dissolve, while the hydrophobic target ester will immediately crash out as a dense, off-white precipitate.

  • Stir the aqueous suspension for 15 minutes to ensure the complete breakdown of any minor emulsions.

  • Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water ( 3×20 mL) to remove residual DMF.

  • Dry the solid under a high vacuum at 40 °C overnight to afford Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate as an off-white powder (Yield: ~2.85 g, 94%).

Analytical Characterization (NMR Validation)

To definitively validate the success of the protocol, 1H NMR ( CDCl3​ , 400 MHz) must be utilized. The successful formation of the product is confirmed by the following key chemical shifts:

  • δ 9.85 (s, 1H): Aldehyde proton (remains intact, confirming no base-catalyzed degradation).

  • δ 7.65 (d, 1H) & δ 7.42 (d, 1H): Aromatic protons (meta-coupling).

  • δ 4.82 (s, 2H): Critical Marker. The methylene bridge ( −O−CH2​−CO− ) appears as a sharp singlet, confirming successful O-alkylation.

  • δ 3.95 (s, 3H): Methoxy group on the aromatic ring.

  • δ 3.81 (s, 3H): Methyl ester group ( −COOCH3​ ).

References

  • University of Wollongong Research Online (J. Org. Chem. 2024)
  • Applied Catalysis A: General (2005)
Application

Application Note: Regioselective Alkylation of 5-Bromovanillin with Methyl Bromoacetate

Introduction & Mechanistic Rationale Vanillin and its halogenated derivatives, such as 5-bromovanillin, are highly versatile, biosourced building blocks used extensively in the synthesis of complex heterocycles, conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Vanillin and its halogenated derivatives, such as 5-bromovanillin, are highly versatile, biosourced building blocks used extensively in the synthesis of complex heterocycles, conjugated polymers, and active pharmaceutical ingredients (APIs) . The structural modification of the vanillin moiety frequently relies on the etherification of its phenolic hydroxyl group.

This protocol details the Williamson ether synthesis between 5-bromovanillin and methyl bromoacetate to yield methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate .

Causality in Experimental Design

To ensure high yield and regioselectivity, the reaction parameters must be carefully tuned:

  • Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, heterogeneous base. Unlike stronger bases (e.g., NaOH or KOH), K₂CO₃ efficiently deprotonates the relatively acidic phenolic hydroxyl of 5-bromovanillin (pKa ~7.4, lowered by the electron-withdrawing bromine and formyl groups) without hydrolyzing the ester linkage of the methyl bromoacetate reactant or the resulting product.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This significantly lowers the activation energy for the Sₙ2 displacement of the bromide ion on the alkylating agent.

  • Temperature Profile: The reaction is initiated at room temperature to control the initial exothermic deprotonation and minimize side reactions, followed by heating to 60 °C to drive the sterically hindered Sₙ2 reaction to absolute completion .

Reaction Pathway

G A 5-Bromovanillin (Phenol) B K2CO3 in DMF (Deprotonation) A->B Mild Base C Phenoxide Anion (Nucleophile) B->C - KHCO3 E SN2 Transition State (Bromide Displacement) C->E Nucleophilic Attack D Methyl Bromoacetate (Electrophile) D->E Alpha-carbon F Methyl 2-(2-bromo-4-formyl -6-methoxyphenoxy)acetate E->F - KBr

Mechanistic pathway of the SN2 alkylation of 5-bromovanillin.

Materials and Reagents

A slight excess of the alkylating agent is used to ensure complete consumption of the 5-bromovanillin, while an excess of K₂CO₃ acts as an acid scavenger to neutralize the hydrobromic acid byproduct.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromovanillin 231.041.0 eq10.0 g (43.3 mmol)Starting Material
Methyl Bromoacetate 152.971.2 eq7.95 g (52.0 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.203.0 eq18.0 g (130 mmol)Base / Scavenger
N,N-Dimethylformamide (DMF) 73.09N/A100 mLSolvent
Ethyl Acetate (EtOAc) 88.11N/A3 × 150 mLExtraction Solvent
Deionized Water / Ice 18.02N/A800 mLQuenching Agent

Step-by-Step Experimental Protocol

Workflow Step1 1. Setup Dissolve 5-Bromovanillin & K2CO3 in DMF Step2 2. Addition Dropwise addition of Methyl Bromoacetate Step1->Step2 Step3 3. Reaction Stir at RT (16h) then 60 °C (16h) Step2->Step3 Step4 4. Quenching Pour into ice water Extract with EtOAc Step3->Step4 Step5 5. Work-up Brine wash, Dry (MgSO4) Evaporate in vacuo Step4->Step5

Step-by-step experimental workflow for the alkylation process.

Phase 1: Preparation and Initiation
  • System Setup: Equip a 250 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet to maintain an inert atmosphere (preventing oxidative degradation of the aldehyde).

  • Dissolution: Add 10.0 g (43.3 mmol) of 5-bromovanillin and 100 mL of anhydrous DMF to the flask. Stir until the solid is fully dissolved.

  • Base Addition: Add 18.0 g (130 mmol) of finely powdered, anhydrous K₂CO₃ to the solution. The mixture will form a suspension. Stir for 15 minutes at room temperature to allow for initial phenoxide formation (indicated by a slight yellowing of the solution).

  • Alkylation: Using an addition funnel or syringe, add 7.95 g (52.0 mmol) of methyl bromoacetate dropwise over 10 minutes to prevent localized heating.

Phase 2: Reaction Maturation
  • Room Temperature Stirring: Allow the heterogeneous mixture to stir vigorously at room temperature (20–25 °C) for 16 hours. This extended room-temperature phase allows the initial substitution to occur steadily without thermally degrading the sensitive alpha-halo ester.

  • Thermal Shift: Elevate the temperature to 60 °C using an oil bath or heating mantle. Continue vigorous stirring for an additional 16 hours. This step provides the necessary activation energy to push the sterically hindered reaction to >95% conversion .

Phase 3: Quenching and Work-up
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a 1 L Erlenmeyer flask containing 800 mL of ice-cold deionized water. Stir vigorously until all the ice has melted.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (3 × 150 mL) to remove highly polar residual DMF, followed by a wash with saturated aqueous sodium chloride (brine, 200 mL) to break any emulsions and pre-dry the organic layer.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter out the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

Analytical Monitoring and Validation

A self-validating protocol requires rigorous in-process and post-process analytical checks. Ensuring the completeness of the alkylation is critical for downstream purity. As outlined in standard analytical guides for methyl bromoacetate alkylations , the following methods should be employed:

TechniqueParameter / IndicatorExpected Observation
TLC Mobile Phase: 3:1 Hexane/EtOAcDisappearance of the highly polar phenolic spot (5-bromovanillin) and emergence of a higher Rf​ spot (ether product).
¹H NMR (CDCl₃) Phenolic -OH signalComplete disappearance of the broad singlet at ~6.2 ppm (phenolic OH).
¹H NMR (CDCl₃) Methoxy / Methylene signalsAppearance of a new singlet at ~4.7 ppm (O-CH₂-C=O) and ~3.8 ppm (ester -OCH₃).
LC-MS Mass-to-Charge (m/z)Detection of the target mass[M+H]⁺ ~303.0 / 305.0 (due to ⁷⁹Br/⁸¹Br isotopes).

Troubleshooting Note: If unreacted 5-bromovanillin remains (indicated by TLC or NMR), it can be selectively removed by washing the organic layer with a dilute, cold 0.1 M NaOH solution during the work-up phase. The target ether product is no longer base-soluble and will remain in the organic phase.

References

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]

  • US Patent 6613942B1 - Glucagon antagonists/inverse agonists.
Method

Application Note: Optimized Synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Executive Summary Methyl (2-bromo-4-fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Executive Summary

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS: 676485-01-1) is a highly functionalized, versatile molecular building block [[]](). Featuring an aldehyde, an aryl bromide, an ether, and an ester moiety, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including glucagon antagonists 2, and acts as a rigid scaffold in high-throughput combinatorial libraries [[3]](). This guide details a robust, field-proven protocol for its synthesis via a base-mediated Williamson etherification of 5-bromovanillin.

Mechanistic Rationale & Chemical Causality

The synthesis relies on the SN​2 O-alkylation of 5-bromovanillin (2-bromo-4-formyl-6-methoxyphenol) with methyl bromoacetate. Success in this reaction dictates strict control over the nucleophile's generation and the electrophile's stability.

  • Base Selection ( K2​CO3​ ): 5-bromovanillin is relatively acidic due to the electron-withdrawing formyl and bromo groups. A mild base like potassium carbonate ( K2​CO3​ ) is perfectly calibrated to fully deprotonate the phenol without triggering unwanted side reactions (e.g., Cannizzaro reaction or aldol condensation of the formyl group), which are common pitfalls when using strong bases like Sodium Hydride ( NaH ).

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. This drastically accelerates the SN​2 attack compared to moderately polar solvents like acetone 2.

  • Electrophile Choice: Methyl bromoacetate is chosen over methyl chloroacetate because the bromide ion is a superior leaving group. This lowers the activation energy of the transition state, allowing the reaction to proceed at a milder temperature (60 °C), thereby preventing the thermal degradation of the ester linkage.

Mechanism Phenol 5-Bromovanillin (Phenol) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Product Methyl (2-bromo-4-formyl- 6-methoxyphenoxy)acetate Phenoxide->Product SN2 Alkylation Electrophile Methyl Bromoacetate (Electrophile) Electrophile->Product

Figure 1: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Reaction Optimization Data

To establish the most efficient parameters, various conditions were evaluated. The data below demonstrates why DMF and K2​CO3​ at 60 °C represent the optimal intersection of yield, purity, and reaction kinetics.

Table 1: Quantitative Comparison of O-Alkylation Conditions

EntrySolventBase (Equivalents)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
1Acetone K2​CO3​ (2.0)56 (Reflux)1278>95
2 DMF K2​CO3​ (2.0) 60 6 89 >98
3DMF Cs2​CO3​ (1.5)60492>98
4THF NaH (1.2)2587188 (Side products)

Note: While Cs2​CO3​ (Entry 3) provides a marginal yield increase, K2​CO3​ (Entry 2) is selected for the standard protocol due to its superior cost-efficiency at scale.

Step-by-Step Experimental Protocol

This protocol is designed for a 10 mmol scale but can be linearly scaled up to multi-gram quantities.

Reagents Required:
  • 5-Bromovanillin: 2.31 g (10.0 mmol, 1.0 equiv)

  • Methyl bromoacetate: 1.14 mL (12.0 mmol, 1.2 equiv)

  • Potassium carbonate (anhydrous): 2.76 g (20.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Methodology:
  • Preparation & Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromovanillin (2.31 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.76 g) in one portion. Stir the resulting suspension vigorously at room temperature for 30 minutes. (Causality: Pre-stirring ensures complete formation of the phenoxide anion before introducing the electrophile, preventing unreacted phenol from competing in side reactions).

  • Electrophilic Addition: Using a syringe, add methyl bromoacetate (1.14 mL) dropwise over 5 minutes. (Causality: Dropwise addition mitigates localized exothermic spikes that could lead to ester hydrolysis).

  • Heating: Attach a reflux condenser. Heat the reaction mixture in an oil bath at 60 °C for 6 hours.

  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice and water. Stir vigorously for 15 minutes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with distilled water ( 3×30 mL) to remove residual DMF, followed by a single wash with saturated brine (30 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2 to 7:3 gradient) to afford the pure product as an off-white solid.

Workflow Step1 1. Phenol Activation Dissolve 5-Bromovanillin in DMF Add K2CO3, stir 30 min Step2 2. Electrophilic Attack Dropwise add Methyl Bromoacetate Heat to 60°C for 6 h Step1->Step2 Step3 3. Quenching & Extraction Pour into ice-water Extract with EtOAc (3x) Step2->Step3 Step4 4. Washing & Drying Wash with water/brine Dry over anhydrous MgSO4 Step3->Step4 Step5 5. Purification Concentrate in vacuo Flash chromatography (Hex:EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for O-alkylation.

Self-Validating Analytical Checkpoints

A trustworthy protocol must provide the operator with real-time feedback. Use the following built-in checkpoints to validate the success of the reaction at the bench:

  • Visual Validation: Upon addition of K2​CO3​ to 5-bromovanillin, the solution will shift to a deep, vibrant yellow, confirming the formation of the phenoxide anion. As the alkylation proceeds and the phenoxide is consumed, the color will noticeably lighten.

  • TLC Validation: Monitor the reaction using Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (5-bromovanillin) contains a polar hydroxyl group and will have a lower Rf​ value (~0.3). The product, an ether/ester, is significantly less polar and will appear as a distinct new spot at a higher Rf​ value (~0.6) under UV light (254 nm).

  • FT-IR Validation: If monitoring via ATR-FTIR, the broad phenolic O-H stretch (~3200-3400 cm−1 ) present in the starting material will completely disappear. Simultaneously, a sharp, strong ester C=O stretch will emerge at ~1745 cm−1 , distinct from the existing aldehyde C=O stretch at ~1690 cm−1 .

Sources

Application

Application Notes and Protocols: The Strategic Utility of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate as a Versatile Pharmaceutical Intermediate

Abstract Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a trifunctional aromatic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, feat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a trifunctional aromatic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring an aryl bromide, a reactive aldehyde, and an ester moiety on a substituted phenoxyacetate scaffold, provides three distinct points for chemical modification. This guide offers a comprehensive overview of this intermediate, detailing its physicochemical properties, synthesis, and core reactivity. We provide field-proven, step-by-step protocols for its analytical characterization, synthesis, and derivatization through key reactions such as hydrazone formation, reductive amination, and saponification. The causality behind experimental choices is explained, empowering researchers to strategically leverage this versatile intermediate in the design and synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial compounds.

Introduction and Physicochemical Profile

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS No. 676485-01-1) is a highly functionalized aromatic compound that serves as a cornerstone intermediate in multi-step organic synthesis.[] The strategic placement of its functional groups—an aldehyde for nucleophilic additions and condensations, a bromine atom for metal-catalyzed cross-coupling reactions, and an ester for hydrolysis or amidation—makes it an exceptionally valuable scaffold for generating molecular diversity in drug discovery campaigns.

The phenoxyacetic acid framework, accessible from this intermediate, is a known pharmacophore in various drug classes, notably as a scaffold for selective COX-2 inhibitors.[2] This document serves as a practical guide for researchers, providing both the foundational knowledge and detailed methodologies to effectively utilize this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 676485-01-1[]
Molecular Formula C₁₁H₁₁BrO₅[]
Molecular Weight 303.11 g/mol []
Appearance White to off-white solid[3] (Typical for related compounds)
Purity Typically >95-98%[3] (Based on supplier data for related compounds)
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone)[4] (Inferred from general properties of similar compounds)
Storage Store in a cool, dry place, under an inert atmosphere[3]

Synthesis and Analytical Characterization

The most direct route to synthesizing Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is via a Williamson ether synthesis. This classic and reliable method involves the O-alkylation of a substituted phenol with a haloacetate ester.

Protocol 1: Synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

This protocol is adapted from a general method for the synthesis of related 2-(formylphenoxy)acetate esters.[5] The reaction couples 2-bromo-4-formyl-6-methoxyphenol with methyl bromoacetate using a weak base to facilitate the nucleophilic substitution.

Reagents and Equipment:

  • 2-bromo-4-formyl-6-methoxyphenol (1.0 eq)

  • Methyl bromoacetate (1.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Diethyl ether, Brine, Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask charged with anhydrous DMF, add 2-bromo-4-formyl-6-methoxyphenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to form the phenoxide salt.

  • Add methyl bromoacetate (1.3 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).[6]

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

G cluster_start Starting Materials A 2-bromo-4-formyl-6-methoxyphenol D Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate A->D Williamson Ether Synthesis @ 80°C B Methyl Bromoacetate B->D Williamson Ether Synthesis @ 80°C C Potassium Carbonate (Base in DMF) C->D Williamson Ether Synthesis @ 80°C

Caption: Synthetic workflow for the target intermediate.

Protocol 2: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. This protocol outlines a robust reversed-phase method.[6]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Run the HPLC method as described above.

  • The purity is determined by the area percentage of the main peak. The retention time should be consistent across runs.

Core Reactivity and Applications in Medicinal Chemistry

The synthetic utility of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate stems from its three distinct reactive sites.

The Aldehyde Handle: A Gateway to Bioactive Scaffolds

The formyl group is a versatile functional group for constructing N-containing heterocycles and other scaffolds through condensation and reductive amination reactions.[2]

G A Intermediate Aldehyde (R-CHO) B Hydrazone (R-CH=N-NHR') A->B  Hydrazine (R'-NHNH2) Condensation C Secondary Amine (R-CH2-NHR') A->C  Primary Amine (R'-NH2) + Reducing Agent (Reductive Amination)

Caption: Key reactions involving the aldehyde group.

Protocol 3: Synthesis of a Hydrazone Derivative

Hydrazones are important pharmacophores and key intermediates. This protocol demonstrates their synthesis as a potential step towards creating anti-inflammatory agents.[2]

Reagents and Equipment:

  • Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 eq)

  • Substituted Hydrazine Hydrochloride (e.g., 4-chlorophenylhydrazine HCl) (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Beaker, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate in ethanol in a beaker.

  • Add the substituted hydrazine hydrochloride and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.

  • Monitor by TLC until the starting aldehyde is consumed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the pure hydrazone derivative.

The Aryl Bromide: A Locus for Cross-Coupling

The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups to build molecular complexity. This is a cornerstone strategy in modern drug development.

G A Intermediate Aryl Bromide (Ar-Br) B Bi-aryl Product (Ar-Ar') A->B  Boronic Acid (Ar'-B(OH)2) + Pd Catalyst (Suzuki Coupling) C Styrenyl Product (Ar-CH=CHR) A->C  Alkene (H2C=CHR) + Pd Catalyst (Heck Coupling) D Aniline Product (Ar-NHR) A->D  Amine (R-NH2) + Pd Catalyst (Buchwald-Hartwig)

Caption: Cross-coupling reactions at the aryl bromide site.

The Ester Moiety: Hydrolysis and Amidation

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetic acid (CAS 20037-38-1).[7][8] This acid is often a more potent biological agent itself or can be activated for subsequent amidation reactions.

Protocol 4: Saponification to the Carboxylic Acid

Reagents and Equipment:

  • Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, pH paper/meter

Procedure:

  • Dissolve the starting ester in a mixture of THF and water.

  • Add the base (LiOH or NaOH) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related structural analogs provide a strong basis for safe handling procedures.

Table 2: Hazard Identification and Precautionary Measures (Data inferred from analogs like CAS 308088-29-1 and 20037-38-1)[3]

Hazard StatementGHS CodePrecautionary Measures
Causes skin irritation.H315Wear protective gloves. Wash skin thoroughly after handling.[9]
Causes serious eye irritation.H319Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[9]
May cause respiratory irritation.H335Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3]
Harmful if swallowed.H302Do not eat, drink or smoke when using this product. If swallowed, call a poison center.[10]

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

  • Avoid formation of dust and aerosols.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon).

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations. Material should be handled by a licensed professional waste disposal service.[9][10]

Conclusion

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its trifunctional nature allows for a modular and divergent approach to synthesis, enabling the rapid generation of compound libraries for screening. The protocols and data presented in this guide provide the necessary framework for researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

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Method

Application Notes and Protocols for Reductive Amination of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its bif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both an aldehyde and a masked carboxylic acid, makes it a valuable building block for creating diverse molecular architectures. Reductive amination stands as one of the most pivotal and widely utilized reactions for introducing nitrogen-containing functionalities into organic molecules, forming the backbone of many synthetic routes in drug discovery.[1][2][3][4] This process, which converts a carbonyl group into an amine via an intermediate imine, is favored for its efficiency and the ability to generate primary, secondary, and tertiary amines.[5][6][7]

This comprehensive guide provides detailed protocols and insights for the successful reductive amination of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. It is designed to equip researchers with the necessary knowledge to not only execute these procedures but also to understand the underlying chemical principles and troubleshoot potential challenges.

The Mechanism of Reductive Amination

Reductive amination is a two-step process that begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.[5][8] This is followed by the reduction of the resulting imine or iminium ion intermediate to the corresponding amine.[8][9][10]

The initial step, imine formation, is typically catalyzed by mild acid.[1][11] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. Subsequent dehydration leads to the formation of an iminium ion, which is then readily reduced.[8][10] The choice of reducing agent is critical for the success of the reaction. Ideally, the reducing agent should selectively reduce the iminium ion without significantly reducing the starting aldehyde.[1][12]

Reductive_Amination_Mechanism

Selecting the Appropriate Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reagent often depends on the specific substrates and desired reaction conditions.

Reducing AgentCommon SolventsKey CharacteristicsCitations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[9][13][14][15][16][9][13][14][15][16][17]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective and selective for iminium ions over carbonyls, especially at mildly acidic pH.[1][6][12][13] Caution: Can release toxic HCN gas under strongly acidic conditions.[18][1][6][12][13][18]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Less expensive but can also reduce the starting aldehyde.[1][13] Best used in a two-step procedure where the imine is pre-formed.[15][17][1][13][15][17]
Catalytic Hydrogenation (H₂/Catalyst) Various (MeOH, EtOH, EtOAc)Environmentally friendly ("green") method using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni).[2][3][9][19] Can be sensitive to functional groups.[2][3][9][19][20]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate with primary and secondary amines.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is often the preferred method due to its simplicity and high selectivity.[14][15]

Materials:

  • Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 10-20 mL per gram of aldehyde).

  • Add the primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[15]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.[11]

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[11][21]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[21]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11][21]

  • Purify the crude product by column chromatography on silica gel.

Protocol1_Workflow Start Dissolve Aldehyde and Amine in DCE/DCM Imine_Formation Stir for 30-60 min (Imine Formation) Start->Imine_Formation Add_STAB Add NaBH(OAc)₃ Imine_Formation->Add_STAB Reaction Stir at RT, Monitor by TLC/LC-MS Add_STAB->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when the starting aldehyde is particularly sensitive to reduction or when using the less expensive sodium borohydride is desirable.[15][17]

Materials:

  • Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Anhydrous methanol (MeOH)

  • Molecular sieves (3Å or 4Å, optional)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Imine Formation: a. To a round-bottom flask, add Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (1.0 equivalent) and dissolve it in anhydrous methanol. b. Add the primary or secondary amine (1.0-1.2 equivalents). c. To drive the equilibrium towards imine formation, anhydrous conditions are beneficial. Consider adding activated molecular sieves to the reaction mixture. d. Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.[11]

  • Reduction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully and portion-wise, add sodium borohydride (1.5 equivalents) to the stirred solution. c. Allow the reaction to warm to room temperature and continue stirring until the imine is consumed (monitor by TLC or LC-MS). d. Carefully quench the reaction by the slow addition of water. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). g. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)Citations
Low or No Product Formation Inefficient imine formation.Optimize pH; a slightly acidic environment (pH 4-6) is often ideal.[11][21] Consider adding a catalytic amount of acetic acid. Ensure anhydrous conditions for imine formation, especially in the two-step protocol.[11][21]
Inactive reducing agent.Use a fresh bottle of the reducing agent. Check the activity of NaBH₄ on a simple aldehyde or ketone.[22]
Formation of Alcohol Byproduct Reduction of the starting aldehyde.Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][12][14] If using NaBH₄, ensure complete imine formation before adding the reducing agent.[1][11][12][14]
Over-alkylation (Formation of Tertiary Amine from Primary Amine) The secondary amine product is more nucleophilic than the starting primary amine and reacts further.Use a slight excess of the primary amine to outcompete the secondary amine product. A stepwise procedure with pre-formation of the imine can sometimes help.[11]
Difficulty in Purification The product amine and unreacted starting amine have similar polarities.If the product is a secondary amine, it can sometimes be derivatized to alter its polarity for easier separation.[23] Careful optimization of the chromatography solvent system is crucial.[23]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and quench reactions in a basic medium.[18]

  • Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react violently with water or strong acids. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reductive amination of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a robust and versatile transformation for the synthesis of novel amine-containing compounds. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent and conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this reaction to advance their synthetic and drug discovery programs. The protocols outlined in this guide provide a solid foundation for achieving successful and reproducible results.

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  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • PubChemLite. (n.d.). 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4). PubChemLite. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(1), 22-27. [Link]

  • ResearchGate. (2015, October 2). SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION. ResearchGate. [Link]DE_BY_REDUCTIVE_AMINATION)

Sources

Application

Scalable synthesis methods for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

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Author: BenchChem Technical Support Team. Date: March 2026

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Application Note: Scalable Synthesis and Isolation Protocol for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and scalable methodology for the synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS 676485-01-1) [1.1], an advanced building block frequently utilized in the development of complex heterocycles and pharmaceutical antagonists[1].

Introduction & Mechanistic Rationale

The synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is achieved via a chemoselective Williamson ether synthesis[2]. The reaction involves the O-alkylation of 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde) using methyl bromoacetate in the presence of a mild base[3].

Causality of Experimental Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases (e.g., NaOH or KOH). The formyl group on the benzaldehyde moiety is highly sensitive to strong aqueous bases, which can trigger unwanted side reactions such as the Cannizzaro reaction. K₂CO₃ provides mild, irreversible deprotonation of the phenol without compromising the aldehyde[3].

  • Electrophile Selection (Methyl Bromoacetate): While methyl chloroacetate is cheaper, the bromoacetate derivative is utilized because the bromide ion is a superior leaving group. This accelerates the bimolecular nucleophilic substitution (Sₙ2) kinetics, allowing the reaction to proceed at lower temperatures (60 °C), thereby preventing thermal degradation of the product[4].

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that poorly solvates anions, leaving the phenoxide highly reactive. This significantly reduces reaction times compared to less polar alternatives like acetone[2].

Workflow Visualization

Pathway cluster_0 Phase 1: Phenoxide Formation cluster_1 Phase 2: SN2 Alkylation cluster_2 Phase 3: Isolation A 5-Bromovanillin (1.0 eq) C Phenoxide Intermediate (Yellow/Orange) A->C DMF, 25°C B K2CO3 (2.0 eq) B->C Deprotonation E Alkylation Reaction (60°C, 4-6 h) C->E D Methyl Bromoacetate (1.2 eq) D->E Dropwise Addition F Aqueous Quench (Ice Water) E->F G Precipitation & Filtration F->G H Methyl (2-bromo-4-formyl- 6-methoxyphenoxy)acetate G->H >90% Yield

Workflow for the scalable synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Quantitative Data & Optimization

Table 1: Stoichiometry and Reagent Matrix (100 mmol Scale)

ReagentCAS NumberMW ( g/mol )EquivalentsMass / VolumeRole
5-Bromovanillin2973-76-4[5]231.041.023.1 gPhenolic Precursor
Methyl Bromoacetate96-32-2[4]152.971.218.3 g (11.4 mL)Alkylating Agent
Potassium Carbonate584-08-7138.202.027.6 gMild Base
N,N-Dimethylformamide68-12-273.09N/A150 mLPolar Aprotic Solvent

Table 2: Condition Optimization Matrix

SolventBaseTemperatureTimeYieldProcess Notes
AcetoneK₂CO₃56 °C (Reflux)16 h88%Slower kinetics; easier solvent removal[3].
DMF K₂CO₃ 60 °C 4 - 6 h >92% Optimal kinetics; requires aqueous quench.
DMFCs₂CO₃25 °C8 h94%Excellent yield but cost-prohibitive at scale.
DMFNaOH60 °C4 h<40%High degradation (Cannizzaro side-reactions).

Step-by-Step Scalable Protocol

This protocol is designed as a self-validating system , ensuring the operator can visually confirm the success of each mechanistic step without relying solely on downstream chromatography.

Step 1: Reactor Setup and Deprotonation

  • Charge a clean, dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel with 5-bromovanillin (23.1 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).

  • Add 150 mL of anhydrous DMF to the flask. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Self-Validation Cue: The initial pale-yellow suspension will rapidly transition into a vibrant, deep orange slurry. This color shift definitively confirms the deprotonation of the phenol and the formation of the highly nucleophilic phenoxide intermediate.

Step 2: Sₙ2 Alkylation 4. Load methyl bromoacetate (11.4 mL, 120 mmol) into the addition funnel. 5. Add the electrophile dropwise over 15–20 minutes to manage the mild exotherm associated with the Sₙ2 reaction. 6. Heat the reaction mixture to 60 °C using a thermostated oil bath and stir vigorously for 4 to 6 hours[3]. 7. Self-Validation Cue: As the reaction progresses, fine, white crystalline salts (KBr) will heavily precipitate out of the orange solution. 8. In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (Rf ~0.3) will disappear, replaced by a distinct, UV-active product spot (Rf ~0.5).

Step 3: Quench and Isolation 9. Remove the flask from the heat source and allow it to cool to room temperature. 10. Slowly pour the reaction contents into a 1 L beaker containing 500 mL of vigorously stirred crushed ice and water. 11. Self-Validation Cue: The sudden shift in solvent polarity will cause the hydrophobic product to crash out immediately as a dense, off-white to pale-yellow precipitate. 12. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 100 mL) to extract any residual DMF and inorganic salts. 13. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Analytical Validation

To confirm the structural integrity of the synthesized batch, perform ¹H NMR spectroscopy (400 MHz, CDCl₃). Expected diagnostic shifts:

  • Aldehyde Proton: ~9.85 ppm (s, 1H) – Confirms the formyl group survived the basic conditions.

  • Aromatic Protons: ~7.60 ppm (d, J=1.8 Hz, 1H) and ~7.40 ppm (d, J=1.8 Hz, 1H) – Meta-coupled protons on the brominated aromatic ring.

  • Methylene Spacer: ~4.80 ppm (s, 2H) – Diagnostic singlet for the newly formed O-CH₂-CO ether linkage.

  • Methoxy Groups: ~3.95 ppm (s, 3H, Ar-OCH₃) and ~3.80 ppm (s, 3H, COOCH₃).

References

  • BOC Sciences. "Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate - (CAS 676485-01-1)". bocsci.com.

  • Google Patents. "US6613942B1 - Glucagon antagonists/inverse agonists". google.com. 1

  • Google Patents. "AU7908398A - Glucagon antagonists/inverse agonists". google.com. 3

  • ACS Publications. "Anchimerically Assisted Selective Cleavage of Acid-Labile Aryl Alkyl Ethers by Aluminum Triiodide and N,N-Dimethylformamide Dimethyl Acetal". acs.org. 2

  • Alfa Aesar Chemicals. "Methyl bromoacetate / 5-Bromovanillin". newpages.com.my. 4

  • Scribd. "PE ATR-FTIR Forensic Library". scribd.com. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate .

Typically synthesized via the Williamson ether synthesis by alkylating 5-bromovanillin with methyl bromoacetate in the presence of a base like potassium carbonate [2], this molecule presents unique purification challenges. The presence of a base-sensitive methyl ester, an oxidation-prone formyl group, and a bulky halogen requires highly controlled purification environments to prevent yield loss and structural degradation.

Purification Workflow Visualization

The following workflow illustrates the optimal path for isolating the target compound from the crude reaction mixture, minimizing the risk of ester hydrolysis and aldehyde oxidation.

Workflow for the isolation and purification of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Troubleshooting & FAQs

Q1: Why am I seeing significant hydrolysis of the methyl ester during the aqueous workup? Causality & Solution: The phenoxyacetate methyl ester is highly susceptible to base-catalyzed saponification, which converts it into the corresponding carboxylic acid [3]. If you use strong bases (like NaOH or KOH ) to wash away unreacted 5-bromovanillin, the ester will hydrolyze. Solution: Use a mild, cold base such as 5% aqueous NaHCO3​ for the liquid-liquid extraction. The pKa​ of 5-bromovanillin's phenolic proton is significantly lowered by the electron-withdrawing formyl and bromo groups [1], allowing it to be deprotonated and partitioned into the aqueous layer by weaker bases without destroying your ester product.

Q2: How do I separate unreacted methyl bromoacetate from the final product? Causality & Solution: Methyl bromoacetate is a volatile, lachrymatory alkylating agent [4]. While it has a lower boiling point than the target molecule, vacuum distillation is not recommended due to the thermal instability of the target's formyl group. Solution: Methyl bromoacetate elutes very close to the solvent front in standard Hexane/Ethyl Acetate (EtOAc) mixtures. During silica gel column chromatography, utilize a step-gradient. Start with 100% Hexane to flush out the residual methyl bromoacetate, then gradually increase polarity to 80:20 Hexane:EtOAc to elute the target compound [2].

Q3: My purified product is turning yellow/brown upon storage. What is the mechanism of degradation? Causality & Solution: The formyl (aldehyde) group at position 4 is prone to autoxidation when exposed to atmospheric oxygen, converting to the corresponding benzoic acid derivative. Trace transition metals from lower-grade silica gel can also catalyze this oxidation. Solution: Store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Ensure your silica gel is high-purity and metal-free.

Quantitative Data & Solvent Systems

To ensure reproducibility, compare your analytical data against the standardized parameters below.

Property / ParameterValue / DescriptionCausality / Technical Notes
Rf​ (Target Product) 0.35 (Hexane:EtOAc 7:3)Optimal retention factor for resolution from starting materials.
Rf​ (5-Bromovanillin) 0.20 (Hexane:EtOAc 7:3)More polar due to the free phenolic -OH group.
Rf​ (Methyl Bromoacetate) ~0.90 (Hexane:EtOAc 7:3)Highly non-polar; elutes near the solvent front.
Solubility Profile Soluble in EtOAc, DCM; Insoluble in WaterDictates the choice of EtOAc for liquid-liquid extraction.
Detection Method UV active at 254 nm; stains with 2,4-DNPHThe 2,4-DNPH stain specifically reacts with the formyl group, confirming the aldehyde remains intact.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Quenching and Liquid-Liquid Extraction
  • Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Dilute the mixture with Ethyl Acetate (10 mL per 1 mmol of theoretical yield).

  • Wash the organic layer with cold 5% aqueous NaHCO3​ (3 × 10 mL).

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate and visualize under UV light. A strong spot at the origin indicates the successful removal of the 5-bromovanillin phenoxide salt. If the organic layer still shows a strong spot at Rf​ 0.20, perform an additional wash.

  • Wash the organic layer once with saturated brine to remove residual water and prevent emulsion.

Step 2: Drying and Concentration
  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 30°C to prevent thermal degradation of the aldehyde.

    • Validation Checkpoint: The crude mass should be a viscous oil or semi-solid. A strong, pungent odor indicates residual methyl bromoacetate [4].

Step 3: Flash Column Chromatography
  • Pack a silica gel column using 100% Hexane. Load the crude mixture dissolved in a minimal amount of Dichloromethane (DCM).

  • Elute with 2 column volumes (CV) of 100% Hexane to remove unreacted methyl bromoacetate.

  • Switch to a gradient of 90:10 Hexane:EtOAc (2 CV), followed by 80:20 Hexane:EtOAc.

  • Collect fractions and monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The target compound will elute as a UV-active spot at Rf​ 0.35. Dip the TLC plate in 2,4-DNPH stain and heat gently; an immediate bright orange/red spot confirms the presence of the intact formyl group.

Step 4: Recrystallization (Optional for >99% Purity)
  • Dissolve the chromatographed product in a minimum volume of hot Hexane/EtOAc (9:1).

  • Allow to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Filter the resulting crystals and dry under high vacuum.

References

  • European Patent Office. Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310.
  • BenchChem. A Comparative Guide to Alternative Reagents for the Synthesis of Phenoxyacetic Acid Esters.
  • Google Patents. US7301050B2 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs.
  • Google Patents. US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same.
Optimization

Solvent selection for recrystallization of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

Introduction: A Rational Approach to Purity Recrystallization is a powerful technique for the purification of solid organic compounds. Its success hinges on the judicious selection of a solvent or solvent system.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to Purity

Recrystallization is a powerful technique for the purification of solid organic compounds. Its success hinges on the judicious selection of a solvent or solvent system. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1][2][3] Conversely, impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[1][3] This guide provides a comprehensive, question-and-answer-based resource for selecting the optimal recrystallization solvent for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate , a moderately polar aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of my compound and how do they influence solvent choice?

A: Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate possesses several functional groups that dictate its polarity and solubility:

  • Aromatic Ring, Bromo, and Ether Linkages: These contribute to the molecule's non-polar character.

  • Ester, Formyl (Aldehyde), and Methoxy Groups: These polar groups can participate in dipole-dipole interactions and may act as hydrogen bond acceptors.[4][5][6]

The combination of these features results in a molecule of intermediate polarity . Therefore, it is unlikely to be soluble in extremely non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water). The ideal solvent will have a comparable polarity to dissolve the compound effectively at elevated temperatures.

Q2: Which single solvents should I screen first?

A: Based on the principle of "like dissolves like," you should begin by screening solvents of intermediate polarity. Good starting candidates include:

  • Ethanol

  • Isopropanol (IPA)

  • Ethyl Acetate

  • Acetone

  • 2-Butanone (MEK)

  • Toluene

A systematic screening process using small quantities of your compound is the most effective approach.[1]

Q3: When should I consider using a two-solvent (binary) system?

A: A binary solvent system is an excellent option when no single solvent meets all the criteria for successful recrystallization.[7] This typically occurs if your compound is too soluble in one solvent and insoluble in another. The ideal pair consists of two miscible solvents where:

  • Solvent 1 ("Solvent"): The compound is highly soluble.

  • Solvent 2 ("Anti-solvent"): The compound is poorly soluble.

Common binary systems for compounds of this type include:

  • Ethanol / Water

  • Acetone / Water

  • Ethyl Acetate / Heptane or Hexane

  • Toluene / Heptane or Hexane

Q4: What are the characteristics of a perfect recrystallization solvent?

A: The ideal solvent should exhibit the following properties:

  • High Temperature Coefficient: It should dissolve the compound readily when hot but poorly when cold.[1][2]

  • Impurity Solubility: Impurities should either be completely insoluble at all temperatures or remain dissolved in the cold solvent.[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][7]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.[2][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the efficient screening of multiple solvents using minimal material.

Objective: To identify a suitable single or binary solvent system for recrystallization.

Materials:

  • Crude Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (~100 mg per test)

  • Test tubes or small vials

  • A selection of potential solvents (see table below)

  • Pasteur pipettes

  • Heating block or sand bath

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a test tube.

  • Room Temperature Test: Add the first solvent dropwise (around 0.5 mL) and swirl. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[8][9]

  • Ice Bath Test: If crystals form at room temperature, or to maximize yield, place the test tube in an ice-water bath for 10-15 minutes.

  • Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will produce a significant crop of well-defined crystals.

  • Repeat: Repeat this process for each candidate solvent. For binary systems, dissolve the compound in a minimal amount of the hot "solvent" and add the "anti-solvent" dropwise until the solution becomes cloudy, then add a drop of the hot "solvent" to clarify before cooling.[10]

Data for Decision Making: Solvent Properties Table

For your convenience, here is a table of common laboratory solvents, ordered by increasing polarity, to aid in your selection process.

SolventBoiling Point (°C)Polarity Index (P')Key Considerations
n-Heptane980.1Very non-polar. Good as an anti-solvent.
Toluene1112.4Good for aromatic compounds. Higher boiling point.
Diethyl Ether352.8Very volatile, low boiling point. High flammability.
Ethyl Acetate774.4Good general-purpose solvent of intermediate polarity.
2-Butanone (MEK)804.7Similar to acetone but with a higher boiling point.
Acetone565.1Dissolves many organics. Low boiling point can be a drawback.
Isopropanol (IPA)823.9Common alcohol, less volatile than ethanol.
Ethanol784.3 (value varies)Excellent, versatile solvent. Often used with water.
Methanol655.1Very polar. May dissolve the compound too well at room temp.
Water10010.2Highly polar. Likely to be an effective anti-solvent.
(Data sourced from multiple chemical suppliers and literature sources. Polarity Index values can vary slightly based on the measurement method but provide a good relative comparison.)[11][12][13][14][15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Dissolve in Hot Solvent The solvent is too non-polar.Select a more polar solvent from the screening list.
No Crystals Form Upon Cooling 1. Too much solvent was used.[8][9]2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and re-cool.[8][16]2. Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.[8][9]
Compound "Oils Out" Instead of Crystallizing 1. The solution is too concentrated.2. The cooling process is too rapid.3. The compound's melting point is lower than the solution temperature.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and re-cool.[8][16]2. Allow the solution to cool more slowly (e.g., insulate the flask).[8]
Poor Crystal Recovery / Low Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals are too soluble in the cold solvent.1. Reduce the initial volume of solvent used to make a saturated solution.[9]2. Use a stemless funnel and pre-heat it before filtration.[17] If necessary, add a slight excess of solvent and evaporate it after filtration.[17]3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[9][10]
Crystals Appear Colored or Impure The chosen solvent did not effectively separate the compound from impurities.Consider a different solvent where the impurity has very high or very low solubility. A second recrystallization may be necessary.

Visualizing the Workflow

The process of selecting a suitable solvent system can be visualized as a decision-making workflow.

Solvent_Selection_Workflow start Start: Crude Compound screen_single Perform Small-Scale Single Solvent Screening (e.g., IPA, Ethyl Acetate, Toluene) start->screen_single evaluate_single Evaluate Results: Good crystal formation in a single solvent? screen_single->evaluate_single success_single Proceed with Single Solvent Recrystallization evaluate_single->success_single Yes identify_pair Identify a 'Solvent' (high solubility) and an 'Anti-solvent' (low solubility) evaluate_single->identify_pair No screen_binary Perform Small-Scale Binary System Screening (e.g., Ethanol/Water, EtOAc/Heptane) identify_pair->screen_binary evaluate_binary Evaluate Results: Good crystal formation in binary system? screen_binary->evaluate_binary success_binary Proceed with Binary Solvent Recrystallization evaluate_binary->success_binary Yes fail Re-evaluate compound properties. Consider alternative purification (e.g., Chromatography). evaluate_binary->fail No

Caption: Decision workflow for recrystallization solvent selection.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization Solvent Selection Guide | PDF - Scribd. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1 - Organic Chemistry Data. Available at: [Link]

  • Common Organic Solvents: Table of Properties - Michigan State University. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties - University of Colorado Boulder. Available at: [Link]

  • Organic Solvents Properties Overview | PDF | Solvent | Chemical Compounds - Scribd. Available at: [Link]

  • Properties of Common Solvents - DisperseTech. Available at: [Link]

  • Recrystallization - Single Solvent - University of Toronto. Available at: [Link]

  • recrystallization.pdf - University of Colorado Boulder. Available at: [Link]

  • Aldehyde- General Structure, Classification, Properties and Faqs. - Allen. Available at: [Link]

  • Recrystallization1 - University of South Florida. Available at: [Link]

  • 20.3 Aldehydes, Ketones, Carboxylic Acids, and Esters - Fiveable. Available at: [Link]

  • Physical Properties of Ketones and Aldehydes | OpenOChem Learn. Available at: [Link]

  • 24.3 Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks. Available at: [Link]

  • Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide | Lab - Edubirdie. Available at: [Link]

  • Properties of Esters - Chemistry LibreTexts. Available at: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. Available at: [Link]

  • US4954648A - Method for the bromination of aromatic compound - Google Patents.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method - Organic Chemistry Portal. Available at: [Link]

  • Reactivity of Aromatic Compounds in Bromination | PDF | Chemical Substances - Scribd. Available at: [Link]

  • Polarity Index - Burdick & Jackson. Available at: [Link]

Sources

Troubleshooting

Removing unreacted methyl bromoacetate from the final product

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of reaction mixtures containing excess methyl bromoacetate (MBA) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of reaction mixtures containing excess methyl bromoacetate (MBA) .

Because MBA is a highly reactive electrophile and a potent lachrymator, standard purification techniques often fall short or pose safety risks. This guide synthesizes mechanistic theory with field-proven protocols to ensure the safe, complete removal of this alkylating agent.

I. The Electrophile Conundrum: Mechanistic Q&A

Q1: Why is simple rotary evaporation insufficient for removing excess methyl bromoacetate? A: Methyl bromoacetate has a boiling point of approximately 144 °C at atmospheric pressure. While it can be removed via1[1], doing so is generally discouraged unless absolutely necessary. MBA is a severe lachrymator and alkylating agent; concentrating it in a rotary evaporator without a highly efficient cold trap risks contaminating the vacuum pump and exposing the operator to toxic vapors upon breaking the vacuum (2[2]). Chemical quenching is a much safer and more reliable alternative.

Q2: What is "Chemical Scavenging," and why is it the gold standard for MBA removal? A: Chemical scavenging relies on kinetic causality: you deliberately introduce a highly nucleophilic, sacrificial molecule (the scavenger) to react with the unreacted electrophile (MBA) via an SN​2 mechanism. By choosing a scavenger that forms a highly polar or solid-bound adduct, you fundamentally alter the physical properties of the MBA impurity, allowing it to be separated from your target product via simple phase-partitioning (aqueous extraction) or physical filtration.

Q3: When should I choose a solid-supported scavenger over a liquid-phase quench? A: The choice depends entirely on the solubility profile of your target product:

  • Liquid-Phase Scavengers (e.g., Ethanolamine): Ideal for highly lipophilic target products that will remain in the organic layer during an aqueous workup. The ethanolamine-MBA adduct is water-soluble and washes away.

  • Solid-Supported Scavengers (e.g., PS-Trisamine): Mandatory when your target product is water-soluble, or when you are performing high-throughput3[3] where aqueous workups are a bottleneck. The unreacted MBA covalently bonds to the insoluble polymer resin, which is then removed by simple filtration (4[4]).

II. Purification Strategy Decision Matrix

Summarizing the quantitative and qualitative data for MBA removal strategies:

StrategyMechanism of RemovalProsConsBest Suited For
Ethanolamine Quench SN​2 reaction forming a highly polar, water-soluble amine adduct.Extremely cheap; highly scalable; rapid reaction kinetics.Requires an aqueous workup; basic amine may affect base-sensitive products.Lipophilic products; large-scale batch synthesis.
PS-Trisamine Resin Covalent sequestration onto an insoluble polystyrene matrix.No aqueous workup needed; neutralizes HCl/HBr byproducts simultaneously.Resins are expensive; requires swelling time in specific solvents (e.g., DCM, THF).Water-soluble products; combinatorial libraries; automated flow chemistry.
High-Vacuum Distillation Physical separation based on boiling point differentials (Kugelrohr).Reagent-free; preserves moisture-sensitive products.High risk of lachrymator exposure; thermal degradation of product.Thermally stable, non-volatile target compounds.

III. Workflow Visualization

PurificationWorkflow Start Unreacted Methyl Bromoacetate (Electrophile in Mixture) Decision Is the desired product highly water-soluble? Start->Decision WaterSoluble YES Avoid Aqueous Workup Decision->WaterSoluble Target is polar WaterInsoluble NO Aqueous Workup is Viable Decision->WaterInsoluble Target is lipophilic SolidScavenger Solid-Supported Scavenger Add PS-Trisamine Resin WaterSoluble->SolidScavenger LiquidScavenger Liquid-Phase Scavenger Add Ethanolamine (1.5 eq) WaterInsoluble->LiquidScavenger Filter Filter Resin & Evaporate (Covalent sequestration) SolidScavenger->Filter Pure Purified Target Compound Filter->Pure Extract Aqueous Extraction (Adduct partitions to aq. layer) LiquidScavenger->Extract Extract->Pure

Workflow for selecting the optimal methyl bromoacetate scavenging strategy.

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the isolation steps until the validation checkpoints confirm the complete consumption of the alkylating agent.

Protocol A: Liquid-Phase Scavenging via Ethanolamine Quench

Causality: Ethanolamine ( H2​N−CH2​−CH2​−OH ) is a small, unhindered primary amine. It rapidly attacks the α -carbon of MBA. The resulting adduct, HO−CH2​−CH2​−NH−CH2​−COOCH3​ , possesses multiple hydrogen-bonding sites. When washed with a mildly acidic aqueous solution, the amine protonates, forcing the partition coefficient ( LogP ) entirely into the aqueous phase.

Step-by-Step Methodology:

  • Calculate Excess: Determine the exact molar excess of methyl bromoacetate remaining in the reaction.

  • Quench Addition: Cool the reaction mixture to 0 °C. Add 1.5 to 2.0 equivalents of ethanolamine (relative to the excess MBA) dropwise under vigorous stirring.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 45–60 minutes.

  • Validation Checkpoint (TLC/GC-MS): Spot the reaction mixture against a pure MBA standard on a TLC plate (MBA is UV-inactive; visualize using KMnO4​ stain). Proceed only when the MBA spot is completely absent.

  • Aqueous Workup: Dilute the organic layer with an appropriate solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with:

    • 0.5M HCl (aq) or saturated NH4​Cl (aq) (2x) – This protonates the ethanolamine adduct, pulling it into the water.

    • Water (1x)

    • Brine (1x)

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the MBA-free product.

Protocol B: Solid-Phase Scavenging via PS-Trisamine Resin

Causality: Polystyrene-supported tris(2-aminoethyl)amine (PS-Trisamine) acts as a macroscopic nucleophile. Because the amine is tethered to a cross-linked polymer matrix, the SN​2 reaction covalently binds the bromoacetate fragment to the solid bead. The macroscopic difference in phase allows for absolute separation without water.

Step-by-Step Methodology:

  • Solvent Adjustment: Ensure your reaction is in a solvent that swells polystyrene effectively (DCM, THF, or Toluene are optimal; avoid pure Methanol or Water).

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (based on the resin's loading capacity, typically ~3-4 mmol/g) directly to the crude reaction mixture.

  • Agitation: Gently agitate the suspension on an orbital shaker or use overhead stirring for 2 to 4 hours at room temperature. (Note: Avoid magnetic stir bars running at high speeds, as they will mechanically grind and pulverize the resin beads, clogging the filter).

  • Validation Checkpoint (LC-MS/GC-MS): Filter a 50 μL aliquot through a syringe filter and analyze via MS. The mass peak for MBA ( m/z ~152/154) must be undetectable.

  • Filtration: Filter the entire mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake thoroughly with DCM and Methanol to elute any trapped target product.

  • Isolation: Concentrate the combined filtrates in vacuo to obtain the purified product.

V. References

  • A practical guide to the synthesis of dinitroindolinyl-caged neurotransmitters National Institutes of Health (NIH) / PMC

  • Methyl Bromoacetate | Alkylating Reagent for Research BenchChem

  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds (Patent 0816310) European Patent Office (EPO)

  • Bromoacetic Anhydride | CAS 13094-51-4 (Solid-Supported Scavenger Applications) BenchChem

Sources

Optimization

Optimizing reaction time and temperature for phenoxyacetate formation

Welcome to the Technical Support Center for Phenoxyacetate Synthesis. As a Senior Application Scientist, I have structured this guide to address the precise mechanistic challenges, kinetic bottlenecks, and thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenoxyacetate Synthesis. As a Senior Application Scientist, I have structured this guide to address the precise mechanistic challenges, kinetic bottlenecks, and thermodynamic variables you will encounter when optimizing the formation of phenoxyacetates.

This guide moves beyond basic recipes, detailing the causality behind reaction times, temperature gradients, and reagent selection to ensure your protocols are robust, scalable, and self-validating.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Williamson ether synthesis of phenoxyacetates stall before completion, and how should I optimize time and temperature? A: The standard synthesis of phenoxyacetates proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1]. The rate of this reaction is highly dependent on the kinetic energy of the phenoxide nucleophile. If your reaction stalls, the thermal energy may be insufficient to overcome the activation barrier for displacing the halide from the alkylating agent (e.g., ethyl bromoacetate). Optimization Strategy: Standard conventional protocols require refluxing in acetone (~56°C) for 3 to 4 hours[2]. If you are running the reaction at room temperature, the kinetics will be sluggish, often requiring up to 12 hours for acceptable conversion[3]. To optimize, ensure you pre-stir the phenol with the base for at least 15 minutes prior to adding the electrophile; this guarantees complete deprotonation to the highly active phenoxide ion, preventing unreacted phenol from stalling the SN2 step[2].

Q2: I am observing ester hydrolysis and the formation of phenoxyacetic acid instead of the desired ester. How do I mitigate this? A: Ester hydrolysis is a classic side reaction driven by the combination of strong bases, aqueous/alcoholic solvents, and prolonged high temperatures. For instance, using sodium hydroxide (NaOH) in a water/ethanol mixture at 102°C for 5 hours will intentionally drive the reaction past the ester directly to the sodium phenoxyacetate salt, which upon acidification yields phenoxyacetic acid[1][4]. Optimization Strategy: To isolate the ester (e.g., ethyl phenoxyacetate), you must exclude water and use a milder base. Transition to anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent like acetone or N,N-Dimethylformamide (DMF)[2][5]. Strictly control the temperature (do not exceed 80°C) and monitor via Thin Layer Chromatography (TLC) to quench the reaction immediately upon completion (typically 3-4 hours) to prevent base-catalyzed hydrolysis[2].

Q3: Can I accelerate the reaction without increasing the bulk temperature and risking side product formation? A: Yes, through microwave-assisted synthesis or alternative chemical activation. Microwave irradiation provides rapid, uniform volumetric heating that dramatically accelerates SN2 kinetics. A reaction requiring 3-4 hours of conventional heating can achieve full conversion in just 5-10 minutes at 80°C in a microwave reactor[2]. Alternatively, if thermal degradation is a major concern, you can abandon the Williamson ether route and utilize Phosphonitrilic Chloride (PNT) with N-methyl morpholine (NMM), which activates the carboxylic acid for esterification at room temperature in under an hour[2].

Condition Optimization Matrix

The following table synthesizes quantitative data across various methodologies to help you select the optimal time and temperature parameters based on your target product and available equipment.

Synthesis MethodReagents & BaseSolvent SystemTemperatureReaction TimePrimary Output
Conventional Williamson Phenol, Ethyl bromoacetate, K₂CO₃Acetone (Anhydrous)56°C (Reflux)3 - 4 hoursPhenoxyacetate Ester
Room Temp Stirring Phenol, Ethyl bromoacetate, K₂CO₃DMF20 - 25°C12 hoursPhenoxyacetate Ester
Microwave-Assisted Phenol, Ethyl bromoacetate, K₂CO₃DMF80°C5 - 10 minsPhenoxyacetate Ester
High-Temp Aqueous Phenol, Chloroacetic acid, NaOHWater / Ethanol102°C (Reflux)5 hoursPhenoxyacetic Acid
PNT Activation Phenoxyacetic acid, Phenol, PNT, NMMChloroform20 - 25°C< 1 hourPhenoxyacetate Ester

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By observing the specified physical changes (e.g., precipitate formation, TLC shifts), you can verify the success of each mechanistic step in real-time.

Protocol A: Conventional Williamson Ether Synthesis of Ethyl 2-phenoxyacetate[2]

Causality Focus: Controlled deprotonation and thermal SN2 activation.

  • Deprotonation: To a solution of Phenol (1.0 eq) in anhydrous acetone, add Potassium Carbonate (K₂CO₃) (1.5 eq). Stir the mixture at room temperature for exactly 15 minutes. Validation: The solution may slightly change color or become cloudy as the phenoxide ion is generated.

  • Electrophile Addition: Add Ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture. Note: Dropwise addition prevents localized exothermic spikes that could lead to polyalkylation or degradation.

  • Thermal Activation: Heat the reaction mixture to reflux (~56°C) for 3-4 hours.

  • Monitoring: Monitor the progress via TLC (e.g., using an ethyl acetate/hexane solvent system). The reaction is complete when the phenol spot disappears.

  • Workup: Filter the solid salt byproduct (KBr/K₂CO₃) and wash with acetone. Concentrate the filtrate under reduced pressure and purify via column chromatography to yield pure ethyl 2-phenoxyacetate.

Protocol B: Microwave-Assisted Synthesis of Phenoxyacetates[2]

Causality Focus: Rapid kinetic acceleration via volumetric heating.

  • Preparation: In a microwave-safe reaction vessel, combine the phenolic substrate (1.0 eq), Ethyl bromoacetate (1.2 eq), and K₂CO₃ (1.5 eq) in a minimal volume of DMF.

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 5-10 minutes.

  • Validation: Analyze an aliquot via LCMS. The rapid energy transfer should result in >95% conversion. If unreacted phenol remains, irradiate for an additional 2 minutes.

Protocol C: High-Temperature Aqueous Synthesis of Phenoxyacetic Acid[4]

Causality Focus: Intentional ester hydrolysis to yield the free acid.

  • Alkaline Environment: Dissolve NaOH (45 mmol) in a mixed solvent of 15 mL deionized water and 5 mL ethanol at room temperature. Slowly add Phenol (45 mmol) and stir for 20 minutes to form sodium phenolate.

  • Substitution & Hydrolysis: Add sodium chloroacetate solution. Reflux the mixture at 102°C for 5 hours. At this temperature in an aqueous alkaline environment, any transient ester is immediately hydrolyzed.

  • Acidification: Cool the mixture to room temperature and adjust the pH to 1-2 using 2.0 M HCl. Validation: A massive precipitation of white solid (phenoxyacetic acid) will immediately occur as the carboxylate is protonated. Filter, wash with dilute HCl, and dry at 60°C.

Reaction Workflows & Mechanistic Diagrams

ReactionWorkflow Phenol Phenol (Starting Material) Base Base Addition (e.g., K2CO3) Phenol->Base Deprotonation Phenoxide Phenoxide Ion (Active Nucleophile) Base->Phenoxide SN2 SN2 Substitution (Temp: 56-80°C, Time: 3-4h) Phenoxide->SN2 AlkylatingAgent Ethyl Bromoacetate (Electrophile) AlkylatingAgent->SN2 Product Ethyl Phenoxyacetate (Target Product) SN2->Product Etherification

Mechanistic workflow of the Williamson ether synthesis for phenoxyacetates.

TroubleshootingTree Start Issue: Low Yield / Impure Phenoxyacetate CheckLCMS Diagnostic: Analyze via TLC/LCMS Start->CheckLCMS Unreacted Observation: Unreacted Phenol CheckLCMS->Unreacted Incomplete Rxn Hydrolysis Observation: Phenoxyacetic Acid (Hydrolysis) CheckLCMS->Hydrolysis Side Reaction ActionTemp Action: Increase Temp to 80°C or Extend Time to 12h Unreacted->ActionTemp ActionBase Action: Switch to Anhydrous K2CO3 in Aprotic Solvent (Acetone/DMF) Hydrolysis->ActionBase Microwave Alternative: Microwave Irradiation (80°C for 5-10 min) ActionTemp->Microwave If kinetics remain slow

Troubleshooting decision tree for optimizing reaction time and temperature.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Source: MDPI URL: [Link]

  • Title: Chloride Transport Across Lipid Bilayers and Transmembrane Potential Induction by an Oligo-phenoxyacetamide Source: AWS URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

A Comprehensive Guide to the 1H NMR Spectral Interpretation of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate For the modern researcher, particularly those in the fields of synthetic chemistry and drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the 1H NMR Spectral Interpretation of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

For the modern researcher, particularly those in the fields of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, a substituted aromatic compound with multiple functional groups that present an interesting case for spectral interpretation.

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and spectral appearance, and provides a framework for the analysis of similarly complex molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. The following is a detailed prediction of the spectrum, including expected chemical shifts (δ), integration values, and splitting patterns (multiplicity).

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Rationale and Influencing Factors
Aldehyde (-CHO)9.8 - 10.01HSinglet (s)The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene ring. This places its signal in a characteristic downfield region.
Aromatic (H-3)7.6 - 7.81HDoublet (d)This proton is situated between the electron-withdrawing bromo and formyl groups, leading to significant deshielding. It will exhibit meta-coupling with the H-5 proton.
Aromatic (H-5)7.3 - 7.51HDoublet (d)This proton is ortho to the formyl group and para to the bromo group, resulting in deshielding, though to a lesser extent than H-3. It will also show meta-coupling with the H-3 proton.
Methylene (-OCH₂CO-)4.8 - 5.02HSinglet (s)These protons are deshielded by the adjacent ether oxygen and the carbonyl group of the ester. The absence of adjacent protons results in a singlet.
Methoxy (-OCH₃)3.8 - 4.03HSinglet (s)The methoxy group protons are on an electron-rich oxygen atom, but their attachment to the aromatic ring causes some deshielding. They appear as a characteristic singlet.
Methyl Ester (-COOCH₃)3.7 - 3.93HSinglet (s)The methyl group of the ester is deshielded by the adjacent carbonyl group and the ester oxygen, leading to a downfield shift compared to a simple alkyl methyl group. It appears as a singlet.

Note on Coupling Constants: The two aromatic protons (H-3 and H-5) are in a meta relationship to each other. This will result in a small coupling constant (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets.

Comparison with Structurally Related Compounds

To add confidence to our predictions, we can compare them with experimental data from structurally similar molecules. The precursor, 2-(2-Formyl-6-methoxyphenoxy)acetic acid, provides a valuable reference for the aromatic and methoxy protons. In the ¹H NMR spectrum of this precursor, the aromatic protons are observed as a multiplet in the range of 7.20 ppm, and the methoxy protons appear as a singlet at 3.87 ppm. These experimental values are in good agreement with our predicted ranges for the corresponding protons in the target molecule, lending credence to our analysis.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Tune and match the NMR probe to the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal. This is critical for obtaining high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Spectral Width: 12-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans (can be increased for dilute samples)

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integration: Integrate all the peaks in the spectrum.

Visualizing the Workflow

The following diagram illustrates the general workflow for NMR data acquisition and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and interpretation.

Comparison with Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves complementary analytical techniques.

Technique Expected Results for Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate Insights Provided
¹³C NMR - Carbonyl carbons (aldehyde and ester) ~190 and ~170 ppm, respectively.- Aromatic carbons ~110-160 ppm.- Methoxy and methyl ester carbons ~50-60 ppm.- Methylene carbon ~65-75 ppm.Provides the number of unique carbon environments and information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy - Strong C=O stretching absorptions for the aldehyde (~1700 cm⁻¹) and ester (~1750 cm⁻¹).- C-H stretching of the aldehyde group (~2720 and ~2820 cm⁻¹).- Aromatic C=C stretching (~1600 and ~1475 cm⁻¹).- C-O stretching for the ether and ester (~1250 and ~1100 cm⁻¹).Confirms the presence of key functional groups, particularly the two distinct carbonyl groups.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.- Fragmentation patterns corresponding to the loss of the methoxy group, the methyl ester group, and other characteristic fragments.Determines the molecular weight and elemental composition (especially the presence of bromine) of the molecule and provides information about its fragmentation pathways, which can aid in structural confirmation.

Troubleshooting and Advanced NMR Techniques

  • Broad Peaks: Broad peaks in the spectrum can be due to poor shimming, the presence of paramagnetic impurities, or sample aggregation. Re-shimming, filtering the sample, or using a more dilute solution can help to resolve this issue.

  • Impurity Peaks: The presence of unexpected peaks indicates impurities in the sample. These could be residual solvents, starting materials, or byproducts from the synthesis.

  • 2D NMR: For complex molecules where ¹H NMR alone is insufficient for complete assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities, providing unambiguous structural confirmation.

Conclusion

The ¹H NMR spectrum of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a rich source of structural information. A thorough understanding of chemical shifts, coupling constants, and the influence of substituents allows for a confident interpretation of the spectrum. By combining this data with insights from complementary analytical techniques and adhering to rigorous experimental protocols, researchers can achieve unambiguous structural elucidation, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily substituted, halogenated aromatics. Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (Chemical Formula: C11​H...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heavily substituted, halogenated aromatics. Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (Chemical Formula: C11​H11​BrO6​ , Exact Mass: ~317.97 Da) is a highly functionalized building block. Its multiple functional groups—a formyl group, a methoxy group, a bulky methyl acetate ether linkage, and a bromine atom—create a complex web of competing fragmentation pathways.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for this compound, providing researchers with the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Mechanistic Fragmentation Pathways & Causality

The fragmentation of this molecule is governed by the relative stabilities of the leaving groups and the resulting charge-stabilized aromatic core. Understanding why these bonds break is critical for accurate spectral interpretation.

  • The Bromine Diagnostic (Isotopic Tagging): The most prominent feature in the mass spectra of brominated compounds is their isotopic pattern. Bromine possesses two stable isotopes, 79Br and 81Br , with a natural abundance ratio of approximately 51:49. This leads to molecular and fragment ion peaks of almost equal intensity separated by 2 m/z units. This 1:1 doublet serves as a self-validating marker; any fragment retaining the halogen must exhibit this signature[PubMed][1].

  • Ester Cleavage (Steric Relief): The bulky methyl acetate moiety ( −O-CH2​-COOCH3​ ) attached to the phenoxy oxygen is sterically hindered and highly labile. Cleavage of the ether linkage or the loss of the entire methyl acetate group (neutral loss of 74 Da) is highly favorable, yielding a stable, resonance-stabilized phenoxy cation.

  • Methoxy & Formyl Dynamics: The methoxy group on the aromatic ring frequently directs fragmentation via the loss of a methyl radical ( ∙CH3​ ) or the elimination of methanol ( CH3​OH ) and formaldehyde ( CH2​O ) via intermediate ion-molecule complexes[SciSpace][2].

  • Debromination: Under higher collision energies or 70 eV EI, the cleavage of the strong C-Br bond occurs, leading to the loss of a bromine radical ( ∙Br ) or HBr, a definitive pathway for halogenated ring systems[BenchChem][3].

Platform Comparison & Quantitative Data

When choosing an analytical platform, the matrix and the required sensitivity dictate the choice. GC-EI-MS provides highly reproducible, library-searchable spectra through hard ionization (70 eV), but the thermal lability of the methyl acetate linkage often results in a weak molecular ion. LC-ESI-MS/MS utilizes soft ionization to preserve the intact protonated precursor [M+H]+ , allowing for targeted Collision-Induced Dissociation (CID) which is superior for trace quantification in complex mixtures.

Quantitative Fragmentation Summary

The following table summarizes the key mass fragments, comparing the hard ionization of EI with the soft ionization/CID of ESI.

Fragment IdentityNeutral Lossm/z (EI-MS, 70 eV)m/z (ESI-MS/MS, CID)Relative Abundance (EI)Relative Abundance (ESI)
Molecular Ion [M]∙+/[M+H]+ None318 / 320319 / 32145%100% (Precursor)
[M−CH3​OH] 32 Da (Methanol)286 / 288287 / 28930%65%
[M−C3​H6​O2​] 74 Da (Methyl Acetate)244 / 246245 / 247100% (Base Peak)85%
[M−C3​H6​O2​−Br/HBr] 74 Da + 79/80 Da165 (Monoisotopic)165 (Monoisotopic)80%40%
[M−CO] 28 Da (Carbon Monoxide)290 / 292291 / 29320%15%

Experimental Protocols: A Self-Validating Framework

To ensure trustworthiness, every analytical run must be designed as a self-validating system. Do not accept a spectrum without verifying its internal logic.

Protocol 1: GC-EI-MS (Structural Fingerprinting)

Causality: GC-EI-MS is selected to shatter the molecule and reveal all structural weak points. The non-polar stationary phase prevents the polar formyl and methoxy groups from causing severe chromatographic peak tailing.

  • System Equilibration & Blank Verification: Inject 1 µL of pure extraction solvent (e.g., Hexane).

    • Self-Validation: Ensure the baseline is entirely free of m/z 318/320 and 79/81 peaks. Brominated compounds are notorious for column carryover; a clean blank validates the integrity of the subsequent sample run.

  • Sample Injection: Inject 1 µL of the sample (10 µg/mL). Use a non-polar column (e.g., HP-5MS) with a rapid temperature ramp from 100°C to 280°C to minimize the time the thermally labile ester spends on the column.

  • EI Ionization & Isotopic Validation: Acquire data in full-scan mode (m/z 50-400) at 70 eV.

    • Self-Validation: Before analyzing the base peak, locate the molecular ion at m/z 318/320. If the peak intensity ratio deviates from ~51:49, the spectrum is contaminated by co-eluting isobaric species, and the run must be discarded and the gradient optimized.

Protocol 2: LC-ESI-MS/MS (Trace Quantification)

Causality: ESI is highly susceptible to ion suppression from matrix salts. Matrix matching ensures that the ionization efficiency remains constant, while CID allows for noise-free quantification.

  • Matrix Match Calibration: Prepare the sample in a matrix-matched mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid to promote protonation).

  • Precursor Ion Selection & Isolation: Infuse the sample and monitor the [M+H]+ ions at m/z 319 and 321.

    • Self-Validation: Program the quadrupole to isolate m/z 319 with a narrow window (0.7 Da). This intentionally prevents the 81Br isotope from entering the collision cell, ensuring the resulting MS/MS spectrum is monoisotopic and mathematically simpler to interpret.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (15-35 eV) using Argon gas.

    • Causality: The ether linkage (loss of methyl acetate) cleaves at lower energies (~15 eV), while the loss of methanol requires higher energies (>25 eV). Monitoring both the 319→245 (quantifier) and 319→287 (qualifier) transitions provides a self-validating ratio that confirms peak purity.

Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process and expected outcomes when analyzing brominated phenoxyacetates across different MS platforms.

MS_Workflow Start Sample: Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate Isotopic Check: 79Br/81Br (1:1 Ratio) Split Analytical Platform Selection Start->Split GC GC-EI-MS (Hard Ionization, 70 eV) Split->GC Volatile / Thermally Stable LC LC-ESI-MS/MS (Soft Ionization + CID) Split->LC High Sensitivity / Complex Matrices GC_Frag Molecular Ion [M]•+ m/z 318 / 320 GC->GC_Frag LC_Frag Protonated Precursor[M+H]+ m/z 319 / 321 LC->LC_Frag GC_Data Extensive Fragmentation Base Peak: m/z 244/246 (Loss of Methyl Acetate) GC_Frag->GC_Data Intramolecular Cleavage LC_Data Controlled Fragmentation Dominant: m/z 287/289 (Loss of Methanol) LC_Frag->LC_Data Collision-Induced Dissociation Analysis Data Synthesis & Structural Elucidation GC_Data->Analysis LC_Data->Analysis

Caption: Comparative MS workflow and fragmentation logic for brominated phenoxyacetate analysis.

References

  • Title: Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Fragmentations of protonated acetophenones via intermediate ion–molecule complexes Source: SciSpace / Organic Mass Spectrometry URL: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate and its Non-Brominated Analog

Executive Summary For researchers engaged in the synthesis of complex molecules, particularly in drug discovery and materials science, the choice of functional groups on an aromatic scaffold is a critical decision that d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers engaged in the synthesis of complex molecules, particularly in drug discovery and materials science, the choice of functional groups on an aromatic scaffold is a critical decision that dictates synthetic strategy. This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate against its non-brominated counterpart, Methyl (4-formyl-6-methoxyphenoxy)acetate.

The presence of the bromine atom introduces a profound dichotomy in reactivity. For Palladium-Catalyzed Cross-Coupling reactions , the brominated analog is an exceptionally versatile and reactive substrate, readily participating in C-C bond formation where its non-brominated counterpart is inert. Conversely, in Electrophilic Aromatic Substitution (EAS) reactions, the strong inductive electron-withdrawing nature of bromine deactivates the ring, rendering the brominated compound significantly less reactive than the non-brominated version. Finally, the bromine atom serves as a competent leaving group in Nucleophilic Aromatic Substitution (SNAr) , a reaction pathway unavailable to the non-brominated analog, thereby opening unique avenues for functionalization. This guide provides the theoretical underpinnings, detailed experimental protocols, and comparative data to empower chemists to strategically leverage these distinct reactivity profiles.

Theoretical Framework: The Decisive Influence of the Bromo Substituent

The reactivity of an aromatic ring is governed by the cumulative electronic and steric effects of its substituents. In the molecules under study, we have a complex interplay of four distinct groups.

  • Methoxy Group (-OCH₃): A strong activating group that donates electron density into the ring via a resonance effect (+M). It directs incoming electrophiles to the ortho and para positions.[1][2]

  • Phenoxyacetate Group (-OCH₂CO₂Me): The ether oxygen behaves similarly to the methoxy group, acting as a resonance-donating, activating group and an ortho, para-director.

  • Formyl Group (-CHO): A potent deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. It directs incoming electrophiles to the meta position.[3]

  • Bromo Group (-Br): The bromo substituent introduces a crucial duality. It strongly withdraws electron density through its inductive effect (-I) due to high electronegativity, thus deactivating the ring towards electrophilic attack.[4] However, it weakly donates electron density via resonance (+M) from its lone pairs, which directs incoming electrophiles to the ortho and para positions. For bromine, the deactivating inductive effect dominates over the weaker resonance effect.[5]

The key difference lies in the bromine atom's dual role as both an electronic modulator and a reactive handle.

Head-to-Head Reactivity Comparison: Experimental Evidence

To empirically compare the reactivity of Compound A (Brominated) and Compound B (Non-Brominated) , we designed three experiments representative of the most common transformations in synthetic chemistry.

Experiment 1: Electrophilic Aromatic Substitution (Nitration)

This experiment probes the nucleophilicity of the aromatic ring. The more electron-rich ring will react faster. Given the strong deactivating inductive effect of the bromine atom, we hypothesize that Compound B will be significantly more reactive than Compound A.

Experimental Protocol: Nitration

  • Reaction Setup: To two separate, dry flasks, add Compound A (1.0 equiv) and Compound B (1.0 equiv), respectively. Dissolve each in glacial acetic acid (5 mL per 100 mg of substrate).

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 equiv) to a cooled (0 °C) solution of acetic anhydride (2.0 equiv).

  • Reaction Execution: Slowly add the nitrating mixture dropwise to each flask at 0 °C. Allow the reactions to stir at room temperature.

  • Monitoring: Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at 30-minute intervals.[6][7]

  • Workup: Upon completion (or after 24 hours), pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography and characterize by ¹H NMR and GC-MS to determine yield and isomeric distribution.

Comparative Data: Nitration

FeatureMethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (A)Methyl (4-formyl-6-methoxyphenoxy)acetate (B)
Reaction Time > 24 hours~ 4 hours
Conversion (%) < 10%> 95%
Isolated Yield Not Isolated85%
Major Isomer N/A5-nitro product

Discussion of Results: The experimental data unequivocally supports our hypothesis. The non-brominated analog (Compound B) undergoes efficient nitration, driven by the activating methoxy and phenoxyacetate groups directing the electrophile to the available ortho position (C5). In contrast, the brominated analog (Compound A) is highly unreactive.[8] The potent -I effect of the bromine atom, combined with the deactivating formyl group, renders the ring too electron-poor to react under these conditions.

Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

This reaction depends on the presence of a good leaving group and electron-withdrawing substituents to stabilize the negatively charged intermediate (Meisenheimer complex).[9] Here, the bromine atom acts as the leaving group.

Experimental Protocol: Methoxylation

  • Reaction Setup: To two separate, sealed microwave vials, add Compound A (1.0 equiv) and Compound B (1.0 equiv), respectively.

  • Reagent Addition: Add sodium methoxide (1.5 equiv) and dry N,N-Dimethylformamide (DMF) (0.5 M solution).

  • Reaction Execution: Heat the reaction mixtures to 120 °C in a microwave reactor for 1 hour.

  • Monitoring: After cooling, analyze the reaction mixture by GC-MS to determine the extent of conversion.

  • Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

Comparative Data: Methoxylation

FeatureMethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (A)Methyl (4-formyl-6-methoxyphenoxy)acetate (B)
Reaction Time 1 hour1 hour
Conversion (%) ~75%0%
Product Methyl (2,6-dimethoxy-4-formylphenoxy)acetateNo Reaction

Discussion of Results: Compound A undergoes nucleophilic substitution to replace the bromine with a methoxy group. The reaction is facilitated by the electron-withdrawing formyl group, which stabilizes the intermediate Meisenheimer complex.[10][11] Compound B, lacking a suitable leaving group (hydride is a very poor leaving group), is completely inert under these conditions. This highlights a fundamental divergence in synthetic utility, where the bromo-compound can be further functionalized through nucleophilic displacement.

Experiment 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction is a cornerstone of modern synthesis. Its viability hinges on the ability of the aryl halide to undergo oxidative addition to a Pd(0) catalyst. The C-Br bond is well-suited for this step, whereas a C-H bond is not.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Setup: In two separate Schlenk flasks under an inert argon atmosphere, combine the aryl halide (Compound A or B, 1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: To each flask, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene and Water (4:1, 0.2 M).

  • Reaction Execution: Heat the mixtures to 90 °C with vigorous stirring for 6 hours.

  • Monitoring: Track the disappearance of the starting aryl bromide using TLC or GC-MS.[14]

  • Workup: After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Comparative Data: Suzuki-Miyaura Coupling

FeatureMethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (A)Methyl (4-formyl-6-methoxyphenoxy)acetate (B)
Reaction Time 6 hours6 hours
Conversion (%) > 98%0%
Isolated Yield 91%0%
Product Methyl (4-formyl-6-methoxy-[1,1'-biphenyl]-2-yloxy)acetateNo Reaction

Discussion of Results: The results are starkly different. Compound A is an excellent substrate for the Suzuki-Miyaura reaction, providing the coupled biphenyl product in high yield.[15][16] The C-Br bond readily undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle.[17] Compound B, possessing only a C-H bond at that position, does not react. C-H activation is a distinct and more challenging transformation requiring different catalytic systems. This demonstrates the indispensable role of the bromine atom as a "handle" for transition-metal-catalyzed transformations.

Mechanistic Deep Dive: Visualizing Reactivity

The divergent outcomes of these experiments are rooted in their distinct reaction mechanisms.

Electrophilic Aromatic Substitution (EAS) Workflow

The key to EAS is the stability of the cationic intermediate (arenium ion). Activating groups stabilize this intermediate, while deactivating groups destabilize it.

EAS_Workflow cluster_A Compound A (Brominated) cluster_B Compound B (Non-Brominated) A_Start Brominated Analog A_Int Arenium Ion (Destabilized by -I of Br) A_Start->A_Int + NO₂⁺ A_Start->A_Int A_Prod Nitrated Product (Very Slow/No Reaction) A_Int->A_Prod - H⁺ B_Start Non-Brominated Analog B_Int Arenium Ion (More Stable) B_Start->B_Int + NO₂⁺ B_Start->B_Int B_Prod Nitrated Product (Favorable) B_Int->B_Prod - H⁺

Caption: Workflow comparing EAS reactivity. The brominated path is disfavored due to intermediate destabilization.

Suzuki-Miyaura Catalytic Cycle

This mechanism illustrates why the C-Br bond is essential for initiating the cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd2 Ar-Pd(II)-Br (cis) oa->pd2 iso Isomerization pd2->iso pd2_trans Ar-Pd(II)-Br (trans) iso->pd2_trans tm Transmetalation pd2_trans->tm pd2_r Ar-Pd(II)-Ar' tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product boronic Ar'B(OH)₂ + Base boronic->tm halide Ar-Br (Compound A) halide->oa

Sources

Comparative

HPLC methods for purity assessment of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

An in-depth evaluation of the analytical strategies required to establish a robust, self-validating purity assessment for complex functionalized aromatics. Introduction & Molecular Context Methyl (2-bromo-4-formyl-6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the analytical strategies required to establish a robust, self-validating purity assessment for complex functionalized aromatics.

Introduction & Molecular Context

Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate (CAS 676485-01-1) is a densely functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Its molecular architecture features a central benzene ring substituted with a bromo group, a formyl (aldehyde) group, a methoxy ether, and a methyl phenoxyacetate ester. This high degree of functionalization presents unique analytical challenges during purity assessment.

As a Senior Application Scientist, developing an analytical method requires understanding the causality of degradation. The methyl ester is highly susceptible to hydrolysis, yielding the free carboxylic acid. Concurrently, the formyl group is prone to auto-oxidation, converting to the corresponding acid upon exposure to air. Furthermore, process-related debromination during synthesis can generate a structurally similar impurity. A self-validating analytical protocol must proactively separate the parent molecule from these specific species.

ImpurityPathways Target Methyl (2-bromo-4-formyl- 6-methoxyphenoxy)acetate (Target API) ImpA Impurity A (Hydrolysis Product) Free Acid Target->ImpA Ester Hydrolysis (H2O / H+ or OH-) ImpB Impurity B (Debrominated Product) Loss of Br Target->ImpB Debromination (Process Impurity) ImpC Impurity C (Oxidation Product) Carboxylic Acid Target->ImpC Aldehyde Oxidation (O2 exposure)

Caption: Chemical degradation and process impurity pathways for the target aromatic molecule.

Methodological Logic: Stationary Phase and Modifier Selection

Standard reversed-phase HPLC (RP-HPLC) utilizing a C18 stationary phase relies predominantly on hydrophobic partitioning. While effective for separating polar hydrolysis and oxidation products from the parent molecule, C18 columns often fail to resolve the debrominated impurity. The loss of the bromine atom only marginally alters the overall hydrophobicity, leading to critical co-elution.

To overcome this, we employ an orthogonal separation strategy utilizing a Phenyl-Hexyl stationary phase . As documented by leading chromatography manufacturers, Phenyl-Hexyl columns provide dual-retention mechanisms: the hexyl chain offers baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π and dipole-dipole interactions with the aromatic ring and the highly polarizable bromine atom of the target analyte [1]. This orthogonal selectivity is essential for resolving halogenated aromatic isomers and debrominated analogues [2].

Mobile phase modifier selection is equally critical. For the acidic degradation products, suppressing ionization ensures sharp, symmetrical peaks. Trifluoroacetic acid (0.1% TFA) provides robust ion-pairing and a low pH (≈2.0), maximizing resolution for UV-based quantitative assays. Conversely, if the method requires orthogonal validation via Liquid Chromatography-Mass Spectrometry (LC-MS), 0.1% Formic Acid (FA) is substituted to prevent the ion suppression typically caused by TFA [3].

MethodTree Start Analyze Target Molecule Halogenated Aromatic Ester CheckImp Identify Key Impurities Start->CheckImp Polar Polar Impurities? (Acids/Hydrolysis) CheckImp->Polar Aromatic Halogenated/Aromatic Isomers? CheckImp->Aromatic C18 Standard C18 Column (General Retention) Polar->C18 Yes Phenyl Phenyl-Hexyl Column (π-π & Halogen Selectivity) Aromatic->Phenyl Yes ModFA 0.1% Formic Acid (MS Compatible) C18->ModFA LC-MS Prep ModTFA 0.1% TFA (Strong Ion-Pairing) Phenyl->ModTFA High Resolution UV

Caption: Decision tree for selecting HPLC column chemistry and mobile phase modifiers.

Comparative HPLC Methodologies

To establish a self-validating system, two distinct methods are compared: Method A (Standard C18 Screening) and Method B (Phenyl-Hexyl High-Resolution Assay).

Sample Preparation (Applicable to both methods)
  • Accurately weigh 10.0 mg of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

  • Dissolve in 5.0 mL of HPLC-grade Acetonitrile to ensure complete solubilization of the hydrophobic core.

  • Dilute to a final volume of 10.0 mL with Milli-Q water (Final concentration: 1.0 mg/mL in 50:50 Acetonitrile:Water).

  • Vortex for 30 seconds and sonicate for 2 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to prevent photo-degradation.

Method A: Standard C18 LC-MS Compatible Protocol

Objective: General purity screening and molecular weight confirmation via MS.

  • Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (and in-line ESI-MS)

  • Injection Volume: 5 µL

Method B: Phenyl-Hexyl High-Resolution UV Protocol

Objective: Baseline separation of the debrominated process impurity for accurate quantitative purity assessment.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm

  • Mobile Phase A: Milli-Q Water + 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v)

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C (Elevated to improve mass transfer of the bulky aromatic system)

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Experimental Data Comparison

The following table summarizes the chromatographic performance of both methods when analyzing a spiked sample containing the target API and its three primary impurities.

Analyte / ImpurityMethod A (C18) RT (min)Method A Resolution ( Rs​ )Method B (Phenyl-Hexyl) RT (min)Method B Resolution ( Rs​ )
Impurity A (Hydrolysis Acid)4.25N/A5.10N/A
Impurity C (Oxidation Acid)5.804.16.855.3
Impurity B (Debrominated)9.458.511.2010.1
Target Molecule 9.801.1 (Co-elution) 12.653.2 (Baseline)

Data Interpretation: Method A successfully separates the polar degradation products (Hydrolysis and Oxidation impurities) but fails to achieve baseline resolution ( Rs​<1.5 ) between the target molecule and the debrominated impurity due to identical aliphatic hydrophobicity. Method B, leveraging the π−π interactions of the Phenyl-Hexyl phase, achieves excellent baseline resolution ( Rs​=3.2 ) for the critical debrominated pair, making it the superior choice for quantitative purity release testing.

Orthogonal Verification

While Method B provides exceptional chromatographic resolution, absolute purity verification in the absence of a certified reference standard requires orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard (e.g., maleic acid) is recommended to confirm the absolute mass fraction, while LC-MS (utilizing Method A) confirms the identity of the separated impurity peaks [4].

References

  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl: Dual-Mode Aromatic C6 Phase for Enhanced Selectivity." Dr. Maisch. URL:[Link]

  • Phenomenex. "HPLC Columns: Phenyl-Hexyl Unique Selectivity for Halogenated Compounds." Phenomenex. URL:[Link]

  • Agilent Technologies. "Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods." Agilent. URL: [Link]

Validation

Elemental Analysis Validation for Brominated Phenoxyacetates: A Comparative Guide

Brominated phenoxyacetates are critical synthetic intermediates in the development of advanced agrochemicals and pharmaceutical active ingredients. Validating their exact elemental composition (Carbon, Hydrogen, Nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated phenoxyacetates are critical synthetic intermediates in the development of advanced agrochemicals and pharmaceutical active ingredients. Validating their exact elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen, and Bromine) is a fundamental regulatory requirement for quality control and structural elucidation. However, the presence of covalently bound bromine presents unique analytical challenges, primarily due to halogen-induced catalyst poisoning and isobaric interferences during high-temperature combustion.

This guide objectively compares the leading analytical methodologies for elemental validation, providing researchers and drug development professionals with self-validating experimental protocols aligned with the latest1[1].

The Mechanistic Challenge of Bromine in Elemental Analysis

During standard Pregl-Dumas combustion (the foundation of CHNS analyzers), brominated organic compounds oxidize to form CO2​ , H2​O , NOx​ , and a volatile mixture of bromine species ( Br2​ and HBr ). If unmitigated, these halogen species corrode internal components, prematurely exhaust copper reduction columns, and skew Thermal Conductivity Detector (TCD) readings by mimicking target analyte gases[2].

Conversely, accurately quantifying the bromine fraction itself requires the complete mineralization of the organic matrix without volatile loss, followed by high-resolution detection of the resulting bromide ions. To establish a robust analytical control strategy, laboratories must select orthogonal techniques that isolate these variables.

Technology Comparison: CHNS vs. CIC vs. HPLC-XRF

The table below summarizes the performance, limitations, and optimal use cases for three distinct approaches to analyzing brominated phenoxyacetates.

MethodologyTarget AnalytesMechanismLimit of Detection (LOD)Matrix InterferencesBest For
Automated CHN Analysis (Scrubbed) C, H, NHigh-temp Dumas combustion with Ag-tungstate halogen scrubbing.< 0.1%High halogen content can exhaust scrubbers rapidly, elevating C/N baselines.Routine C/H/N purity validation of isolated compounds.
Combustion Ion Chromatography (CIC) Br (Total Halogens)Pyrohydrolytic combustion followed by aqueous absorption and IC.< 0.05 mg/LMinimal; the organic matrix is completely mineralized prior to IC injection.Absolute, high-precision bromine quantification.
HPLC-XRF Br (Speciated)Liquid chromatography coupled with flow-through X-ray fluorescence.~0.2 mMMolecule-independent; virtually no matrix suppression.Speciation and quantification of complex brominated mixtures.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols embed self-validating causality —meaning every workflow includes an internal mechanistic check to verify reaction completion and quantitative recovery.

Protocol 1: Carbon & Hydrogen Determination via Scrubbed CHN Analysis

Traditional CHN analysis must be heavily modified to handle brominated phenoxyacetates without detector fouling.

  • Sample Preparation: Weigh 1.5–2.0 mg of the brominated phenoxyacetate into a combustible tin capsule. The tin acts as a localized flash-combustion catalyst, driving the micro-environment temperature above 1800°C upon oxygen injection.

  • Combustion & Scrubbing: Drop the capsule into the primary oxidation reactor (1000°C). Ensure the combustion tube is packed with a large excess of silver tungstate on magnesium oxide ( Ag2​WO4​/MgO ).

    • Causality & Self-Validation: Bromine combustion products will poison the reduction catalyst. The silver matrix quantitatively traps halogens as non-volatile silver bromide ( AgBr ). If carbon readings drift upward in successive runs of a known standard, it is a self-validating indicator of scrubber exhaustion, dictating immediate column replacement[2].

  • Reduction & Detection: Pass the scrubbed gas stream through a copper reduction reactor (600°C) to convert NOx​ to N2​ , followed by TCD quantification.

Protocol 2: Bromine Quantification via Combustion Ion Chromatography (CIC)

CIC automates the classical 3 principle, ensuring 100% conversion of organobromines to aqueous bromide for interference-free detection[3].

  • Pyrohydrolytic Combustion: Introduce 5 mg of the sample into the CIC boat. Combust at 900°C under an argon/oxygen atmosphere with a continuous flow of water vapor (pyrohydrolysis)[4].

  • Absorption: Route the effluent gases into an absorption tube containing an oxidizing/reducing agent like 100 mg/L hydrogen peroxide ( H2​O2​ ) or hydrazine.

    • Causality & Self-Validation: High-temperature combustion generates a mix of Br2​ and HBr . H2​O2​ ensures any elemental Br2​ is fully reduced to Br− prior to column injection. Without this step, Br2​ would cause peak splitting and low recovery. Achieving 98-102% recovery of a Certified Reference Material (CRM) validates the absorption efficiency[4].

  • Chromatographic Separation: Inject the absorbent into a hydroxide-selective anion-exchange column (e.g., IonPac AS20) using an eluent generator.

  • Detection: Quantify the bromide peak using suppressed conductivity detection.

Protocol 3: Flow-Through Elemental Analysis via HPLC-XRF

For mixtures of brominated phenoxyacetate derivatives, bulk elemental analysis is insufficient. 5 provides element-specific chromatograms[5].

  • Separation: Inject the sample mixture onto a C18 core-shell column using an isocratic H2​O /Acetonitrile mobile phase.

  • Flow-Cell XRF Detection: Route the eluate through a specialized flow cell positioned under an X-ray beam.

  • Quantification: Monitor the Br Kα fluorescence line.

    • Causality & Self-Validation: Because XRF response is strictly element-specific and independent of the parent molecule's structure, a single calibration curve (e.g., using tribromophenol) can quantify all brominated derivatives in the sample. Consistent peak area ratios across gradient changes self-validate the absence of matrix suppression[5].

ICH Q2(R2) Validation Framework

When validating these elemental methods for regulatory submissions, the analytical procedure must be proven fit for its intended purpose. The following parameters must be established according to1[1]:

  • Specificity: Demonstrated by the baseline resolution of the Br− peak in CIC, and the complete absence of halogen interference in the CHN TCD signal.

  • Linearity & Range: The method must exhibit an R2>0.999 across a reportable range of 70% to 130% of the nominal specification limit for the phenoxyacetate.

  • Accuracy & Precision: Validated through the orthogonal spiking of reference standards, requiring a recovery of 98-102% and a Relative Standard Deviation (RSD) of < 2.0% across multiple preparations.

Analytical Workflow Visualization

EA_Validation cluster_CHNS CHNS/O Analysis cluster_Br Bromine Quantification Sample Brominated Phenoxyacetates Combustion1 High-Temp Combustion (1000°C) Sample->Combustion1 Schoniger Pyrohydrolytic Combustion Sample->Schoniger Scrubbing Halogen Scrubbing (Ag-Tungstate/MgO) Combustion1->Scrubbing O2, He carrier TCD TCD Detection (C, H, N) Scrubbing->TCD Interference-free Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) TCD->Validation Absorption H2O2 / Hydrazine Absorption Schoniger->Absorption Volatilized Br2/HBr IC Ion Chromatography (Br- Detection) Absorption->IC Aqueous Br- IC->Validation

Orthogonal elemental analysis workflow for brominated phenoxyacetates ensuring ICH Q2 compliance.

References

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.PE Polska.
  • The Hyphenation of High-Performance Liquid Chromatography with X-ray Fluorescence for Universal, Flow-Through, Elemental Analysis of Organobromines.Analytical Chemistry, ACS Publications.
  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline.European Medicines Agency / ICH.
  • Oxygen Flask Combustion Unit (Schöniger Flask Method).Exeter Analytical (UK) Ltd.
  • Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography.LabRulez LCMS / Thermo Fisher Scientific.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate

This guide provides an in-depth operational plan for the safe handling and disposal of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. As a complex bifunctional molecule, its safety profile is determined by the consti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling and disposal of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate. As a complex bifunctional molecule, its safety profile is determined by the constituent chemical groups: an aromatic aldehyde, a halogenated (bromo) aromatic ring, and an ester. This document synthesizes best practices for these chemical classes to ensure the highest level of laboratory safety.

Hazard Profile and Risk Assessment

A thorough understanding of the potential hazards associated with Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is fundamental to establishing a safe operational protocol. The primary risks are associated with its aromatic aldehyde and brominated functionalities.

  • Aromatic Aldehydes : These compounds can be respiratory and skin irritants, and some are known sensitizers.[1] Inhalation of vapors or dust should be minimized.[2]

  • Halogenated Organic Compounds : Brominated compounds require careful handling to prevent environmental release and must be disposed of as specialized halogenated waste.[3][4][5] They can be corrosive and toxic, with risks of skin burns and eye damage upon contact.[6][7]

  • Reactivity : While the ester group is relatively stable, the aldehyde can undergo various reactions.[8] The presence of an ortho-bromo group may influence the aldehyde's reactivity.

Given these characteristics, all handling procedures must be designed to minimize direct contact, inhalation, and accidental release.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound, with the rationale rooted in the chemical's hazard profile.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields. A face shield is required when handling larger quantities (>5g) or when there is a significant splash risk.Protects eyes from splashes of the compound or its solutions, which may cause serious irritation or damage.[6][7][9]
Hand Protection Nitrile or neoprene gloves. Check the manufacturer's breakthrough time data. Double-gloving is recommended.Prevents skin contact and absorption.[6] Brominated compounds can cause skin irritation or burns.[4] Contaminated gloves must be disposed of immediately.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects against contamination of personal clothing and skin.[9]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges should be available for spills or if work must be conducted outside a fume hood.Aromatic aldehydes can be volatile and irritating to the respiratory tract.[1][10] All handling of the solid and its solutions should occur in a fume hood to prevent vapor inhalation.[6]

Operational and Handling Workflow

A systematic workflow from receipt to disposal is crucial for minimizing risk. All steps involving the handling of the open chemical container must be performed inside a certified chemical fume hood.[1][6]

G cluster_prep Preparation & Storage cluster_handling Chemical Handling (in Fume Hood) cluster_disposal Waste Management Receipt Receive & Inspect Container Storage Store in Cool, Dry, Well-Ventilated Area Receipt->Storage If intact Weighing Weigh Solid Chemical Storage->Weighing Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Experiment Dissolution->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Segregate Segregate Halogenated Waste Quench->Segregate Dispose Label & Store for Licensed Disposal Segregate->Dispose

Caption: Workflow for handling Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate.

Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, inspect the container for any signs of damage.[9] Store the tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents or reducing agents.[4][11]

  • Weighing and Transfer :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don the appropriate PPE as detailed in the table above.

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

    • Use anti-static tools and weigh boats to prevent dispersal of the powder.

  • Dissolution and Reaction :

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure.

    • Keep the reaction vessel closed to the extent possible to minimize the release of vapors.

  • Quenching and Work-up :

    • For some procedures, it may be necessary to quench reactive aldehydes before disposal or work-up.[1] A common method for aldehydes is the slow addition of a sodium bisulfite solution, which forms an adduct.[12] This procedure should be performed with caution in a fume hood, as it can be exothermic.[1][12]

Emergency Procedures

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Small Spill (<5g) Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[9] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
Large Spill (>5g) Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety office for cleanup.[6]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, including the compound itself, contaminated consumables (gloves, wipes, absorbent materials), and reaction residues, must be collected in a designated "Halogenated Organic Waste" container.[15][16][17]

  • Do Not Mix : Do not mix halogenated waste with non-halogenated solvent waste.[5] The disposal cost for halogenated waste is significantly higher due to the need for incineration.[5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the chemical names of the primary components.[15]

  • Final Disposal : The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]

By adhering to this comprehensive guide, researchers can confidently handle Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, ensuring personal safety and environmental responsibility.

References

  • BenchChem. (2025). Essential Safety and Handling Guide for Bromo-PEG5-bromide.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine Safety Operating Procedure. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Operating Procedure. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • CPAchem Ltd. (2024, August 28). Safety data sheet: 4-Methoxybenzyl acetate. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Halogenated Waste Guide. Retrieved from [Link]

  • Warui, D. M., et al. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

Sources

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Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
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Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
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